Comprehensive Characterization and Synthetic Methodology of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Executive Summary As a foundational scaffold in modern medicinal chemistry, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) serves as the critical intermediate in the synthesis of broad-spectrum...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a foundational scaffold in modern medicinal chemistry, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) serves as the critical intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics, including Norfloxacin, Ciprofloxacin, and Amifloxacin[1]. The rational design of this molecule relies on two highly conserved pharmacophoric handles: a C-6 fluorine atom, which dramatically enhances DNA gyrase and topoisomerase IV inhibition, and a C-7 chlorine atom, which acts as a highly reactive electrophilic center for subsequent nucleophilic aromatic substitution (SNAr) with various amine side chains[2][3].
This technical whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and rigorous physicochemical characterization of this intermediate, engineered specifically for researchers and drug development professionals requiring high-fidelity analytical standards.
Mechanistic Synthesis: The Gould-Jacobs Pathway
The construction of the fluoroquinolone core is classically achieved via the Gould-Jacobs reaction . This transformation is favored for its scalability and high atom economy, though it requires precise thermal control to manage regioisomeric distribution[4].
Reaction Logic and Causality
Condensation: The synthesis initiates with the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). The ethoxy group of EMME acts as a superior leaving group, facilitating nucleophilic attack by the primary aniline amine to form an acyclic enamine intermediate[1][4].
Thermal Electrocyclization: The critical step is the high-temperature electrocyclic ring closure. This step is performed in boiling diphenyl ether (Dowtherm A) at ~250°C[5]. Causality: The immense thermal energy is strictly required to overcome the activation energy barrier for cyclization onto the deactivated, halogenated aromatic ring.
Regioselectivity: Cyclization can theoretically occur at either the ortho or para position relative to the fluorine atom. However, steric hindrance from the meta-chlorine atom thermodynamically favors cyclization at the less hindered position, yielding the desired 7-chloro-6-fluoro isomer as the major product (>95%). A minor 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate regioisomer (<5%) is inevitably formed and must be monitored[4].
Gould-Jacobs synthetic workflow and regioisomeric distribution.
Experimental Protocol: Synthesis & Isolation
To ensure reproducibility, the following protocol incorporates self-validating In-Process Controls (IPCs).
Step 1: Enamine Formation
Procedure: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 3-chloro-4-fluoroaniline (1.0 eq) and EMME (1.05 eq). Heat the neat mixture to 120°C for 2 hours.
Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the primary amine spot (ninhydrin active) is entirely consumed. The continuous removal of ethanol via the Dean-Stark trap drives the equilibrium forward.
Step 2: High-Temperature Cyclization
Procedure: Dilute the crude enamine intermediate in 10 volumes of Dowtherm A. Heat the solution to reflux (~250°C) under a nitrogen atmosphere for 2 to 3 hours[5].
Isolation: Allow the mixture to cool to 80°C, then slowly add hexanes (20 volumes) to precipitate the product. Cool to 0°C, filter the resulting solid, and wash extensively with diethyl ether to remove residual Dowtherm A.
Self-Validation (IPC): The crude solid must be subjected to RP-HPLC (see Section 5) prior to downstream N-alkylation to quantify the <5% 5-chloro regioisomer byproduct[4].
Physicochemical Characterization
Rigorous structural validation requires an orthogonal analytical approach. The data summarized below represent the definitive spectral signatures for CAS 70458-93-4.
Orthogonal analytical workflow for structural and purity validation.
Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J)
Mechanistic Assignment Logic
N-H / O-H
~12.50
Broad singlet
-
Highly deshielded tautomeric proton of the quinolone core.
C-2
8.55
Singlet
-
Olefinic proton adjacent to the nitrogen heteroatom.
C-5
8.05
Doublet
JH-F ≈ 10.0 Hz
Ortho coupling to the C-6 fluorine; deshielded by C-4 carbonyl.
C-8
7.85
Doublet
JH-F ≈ 6.0 Hz
Meta coupling to the C-6 fluorine.
Ester -CH₂-
4.20
Quartet
J = 7.1 Hz
Deshielded by the adjacent ester oxygen atom.
Ester -CH₃
1.25
Triplet
J = 7.1 Hz
Terminal aliphatic methyl group.
Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS)
Analytical Technique
Observed Value
Diagnostic Significance
FT-IR (KBr Pellet)
3441 cm⁻¹
N-H / O-H stretch confirming the quinolone tautomeric system[6].
FT-IR (KBr Pellet)
1732 cm⁻¹
Ester C=O stretch validating the intact ethyl ester moiety[6].
C-F stretch confirming retention of the critical fluorine handle[6].
HRMS (ESI+)
m/z 270.03
[M+H]⁺ molecular ion peak; confirms exact mass of C₁₂H₉ClFNO₃.
Analytical Protocol: RP-HPLC for Regioisomer Resolution
Because the 5-chloro-6-fluoro regioisomer exhibits nearly identical physical properties to the target compound, standard recrystallization is often insufficient for complete removal[4]. A self-validating Reverse-Phase HPLC method is mandatory for batch release.
Methodology:
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (maintains the quinolone in a fully protonated state to prevent peak tailing).
Mobile Phase B: Acetonitrile.
Gradient: 20% B to 80% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Self-Validating System Suitability Criteria:
To trust the purity readout, the chromatographic system must pass two critical parameters before sample injection:
Resolution (Rs): The resolution between the major peak (7-chloro isomer) and the minor peak (5-chloro isomer) must be ≥ 2.0 . Baseline separation is critical because overlapping peaks will artificially inflate the integration of the target compound.
Tailing Factor (Tf): Must be ≤ 1.5 . Quinolones are notorious for interacting with residual silanols on silica-based columns. A tailing factor >1.5 indicates secondary interactions that compromise quantitative accuracy.
Conclusion
The synthesis and characterization of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate require a deep understanding of thermal electrocyclization mechanics and rigorous analytical oversight. By enforcing high-temperature parameters during the Gould-Jacobs reaction and implementing orthogonal, self-validating analytical techniques (specifically Regioisomer-resolving HPLC and multi-nuclear NMR), researchers can guarantee the structural integrity of this critical fluoroquinolone precursor, thereby ensuring downstream success in SNAr modifications and active pharmaceutical ingredient (API) generation.
"Gould-Jacobs reaction for 7-chloro-6-fluoro-4-hydroxyquinoline synthesis"
An In-Depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline Abstract The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline
Abstract
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2][] The Gould-Jacobs reaction, a classic and highly versatile synthetic strategy, remains a pivotal method for constructing this essential heterocyclic system.[4][5][6][7] This guide provides a comprehensive technical exploration of the Gould-Jacobs reaction, specifically tailored for the synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline. This particular derivative is a crucial building block in pharmaceutical development, where the chloro and fluoro substituents offer strategic points for molecular elaboration and enhancement of biological activity.[8][9][10] We will dissect the reaction mechanism, provide a field-proven experimental protocol, and delve into the critical scientific principles that govern the successful execution of this synthesis for researchers, scientists, and professionals in drug development.
The Gould-Jacobs Reaction: Foundational Principles and Mechanism
First reported in 1939, the Gould-Jacobs reaction is a multi-step process that builds the quinoline ring system from an aniline derivative and a malonic ester.[5][7] The overall transformation involves an initial condensation, followed by a high-temperature thermal cyclization, and often concluding with saponification and decarboxylation to yield the final 4-hydroxyquinoline.[4][11]
The reaction proceeds through the following well-established mechanistic pathway:
Step 1: Condensation-Addition/Elimination: The synthesis commences with the nucleophilic attack of the starting aniline, in this case, 3-chloro-4-fluoroaniline , on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM) . This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-((3-chloro-4-fluorophenylamino)methylene)malonate .[4][5][12] This initial step is typically conducted at moderately elevated temperatures (100-130 °C).[13]
Step 2: Thermal Electrocyclization: This is the critical, energy-intensive step of the synthesis. The intermediate undergoes an intramolecular 6-electron electrocyclization upon heating to high temperatures, typically around 250 °C.[5][7][13] This high thermal energy is necessary to overcome the activation barrier for ring closure, leading to the formation of the bicyclic quinoline core.
Step 3: Saponification (Hydrolysis): The resulting product from cyclization is ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate . The ester group is then hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide, under reflux conditions.[4][5][14]
Step 4: Decarboxylation: The final step involves the thermal decarboxylation of the quinoline-3-carboxylic acid intermediate. Heating the acid above its melting point results in the loss of carbon dioxide, yielding the target molecule, 7-chloro-6-fluoro-4-hydroxyquinoline .[4][5]
Mechanistic Diagram
Caption: The four key stages of the Gould-Jacobs reaction.
Field-Proven Experimental Protocol
This protocol outlines a robust procedure for the synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline. It is designed as a self-validating system where the successful isolation of each intermediate confirms the efficacy of the preceding step.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Part A: Synthesis of the Anilidomethylenemalonate Intermediate
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).[14]
Condensation Reaction: Heat the mixture in an oil bath to 120-130 °C for 1-2 hours.[13] The reaction's progress can be monitored by the collection of ethanol in the distillation receiver.
Byproduct Removal: Once the theoretical amount of ethanol has been collected, apply a vacuum to the system to remove any residual ethanol and drive the reaction to completion. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or low-melting solid and can be used directly in the next step without further purification.[5]
Part B: Thermal Cyclization and Isolation
Reaction Setup: In a separate flask equipped with a reflux condenser, add the crude anilidomethylenemalonate intermediate to a high-boiling inert solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[5][13]
Cyclization: Heat the solution vigorously to reflux (approx. 250 °C) for 30-60 minutes.[1][5] The high temperature is critical to provide the necessary activation energy for the electrocyclization.[5]
Product Precipitation & Isolation: Cool the reaction mixture to room temperature. The cyclized product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate from the solution. Add a non-polar solvent like hexane to facilitate complete precipitation.[13][14]
Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
Part C: Saponification and Decarboxylation
Hydrolysis: Suspend the dried ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.[14] Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete, which can be monitored by TLC.
Acidification: Cool the resulting solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.
Isolation: Collect the carboxylic acid by filtration, wash with cold water to remove salts, and dry thoroughly.
Decarboxylation: Place the dried carboxylic acid in a suitable flask and heat it carefully above its melting point. The evolution of carbon dioxide gas will be observed. Continue heating until the gas evolution ceases completely.[5] The remaining solid is the crude 7-chloro-6-fluoro-4-hydroxyquinoline, which can be purified by recrystallization from a suitable solvent like ethanol.
Table 1: Summary of Key Reaction Parameters
Step
Key Reagents
Stoichiometry (Aniline:Reagent)
Temperature (°C)
Time
Condensation
3-chloro-4-fluoroaniline, DEEM
1 : 1.1
120 - 130
1 - 2 hours
Cyclization
Anilidomethylenemalonate, Diphenyl Ether
N/A (Solvent)
~250
30 - 60 min
Saponification
Ester Intermediate, NaOH (aq)
N/A (Excess)
~100 (Reflux)
2 - 4 hours
Decarboxylation
Carboxylic Acid Intermediate
N/A
> Melting Point
Until CO₂ stops
Scientific Integrity: Causality and Field Insights
A mere recitation of steps is insufficient for reproducible, scalable science. Understanding the causality behind each parameter is paramount.
The Imperative of High Temperature: The cyclization step is a pericyclic reaction, specifically a 6-electron electrocyclization. These reactions are governed by orbital symmetry rules and often have significant activation energy barriers. The ~250 °C temperature is not arbitrary; it is the thermal energy required to promote the molecule into a conformation that allows for the necessary orbital overlap and subsequent C-C bond formation to close the ring.[5][7] Insufficient temperature will result in incomplete or failed cyclization.[13]
The Role of the Heat-Transfer Solvent: Using a high-boiling solvent like diphenyl ether or Dowtherm A is critical for success.[13][15] These solvents serve two primary functions: they solubilize the intermediate and, more importantly, act as an efficient and uniform heat-transfer medium. This ensures the entire reaction mixture reaches and maintains the target temperature, preventing localized overheating or "hot spots" that could lead to decomposition and the formation of tarry byproducts.[13]
Modern Enhancements: While the classical thermal method is robust, it can be time-consuming and energy-intensive. Modern organic synthesis has introduced powerful alternatives. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes by providing rapid, direct, and efficient heating to the required high temperatures.[5][16][17][18] Furthermore, the use of catalysts such as Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote the cyclization step under significantly milder conditions (e.g., 80-100 °C), offering an alternative to high-temperature thermal methods.[16]
Broader Significance in Drug Discovery
The synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline is not merely an academic exercise. This molecule is a highly valuable scaffold in drug discovery.
Fluoroquinolone Antibiotics: The 6-fluoro and 7-chloro substituents are hallmarks of many potent fluoroquinolone antibiotics. The fluorine atom at the C-6 position is known to enhance DNA gyrase inhibition and bacterial cell penetration, while the chlorine atom at the C-7 position serves as a versatile synthetic handle for introducing various N-heterocyclic side chains that modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.[1][2][9]
Anticancer and Antimalarial Agents: Beyond antibiotics, the 7-chloroquinoline core is a "privileged scaffold" found in numerous biologically active compounds.[10] It is a key component of the antimalarial drug chloroquine and has been incorporated into a wide range of experimental anticancer agents that exhibit antiproliferative effects.[10][19][20] The ability to synthesize this core efficiently via the Gould-Jacobs reaction provides chemists with a reliable pathway to new therapeutic candidates.
Conclusion
The Gould-Jacobs reaction provides a foundational and dependable route to the 4-hydroxyquinoline core structure. Its application to the synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline demonstrates its enduring utility in producing complex and highly functionalized intermediates for the pharmaceutical industry. By understanding the deep mechanistic principles, optimizing reaction conditions, and embracing modern technological advancements, researchers can effectively leverage this powerful reaction to accelerate the discovery and development of next-generation therapeutic agents.
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGribnB03JJEbgLYJ28OzZ_BCMkqhY2o_zTVglEQra6zwdef_IL0tun3Qh74Wv6yi2EziDzpAFodKXVseHJl1-Xqpt5Wk80xZ-OphMCxkgAX64ZwJlLZg-67D2CFFo8m1db561krPg8NFFyCpTYcxBZKWNEDrab5USgfFx2mR5bB3d8a5rBAP2kKmpKDAPCMkG2Vb3O522Vdotg308gX31PA==]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOeeBUyhw5Pz_PkyKtBi4dZUSLaGRaZMuydd0OBcRAQUvocpUyvYFIZdgwCcJjRXclmE35lNytUPX2y0TZzuwXf4SRIDgZbmhI-CSXD_t9OkdXhI7etAeNFRzYVNBjOh7Xo91c6xdwVBJbv-ZL4MEl9iEfCZWzxrCmwr8j]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1TffyXMpiMpLXHQ7v68YTXmI4G5-gC_GHXU1FtzUAPqe_6pl4418fgs9TozE42T2xtJ4q57rkH1_YSkDuByl-fw2VztD_V7Bnc_QoP1_L918yzhMAfCxeHNTk-I7spDdAQBQZ9nrTI20Qvfeu]
Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvDeKtTgIddUMdJqgzTot5RcR-H9YMDyDrU7Hbc7s5AK8m7u1CJGZvMtwZAlakRko9eW-SBwIDG1ho9Xq1m7_dj4Z0gJ1tYNbguLBXiMNL6n9tAy9hBqIgiuVzeiIZZph9LIL-NGIg9hS3A67VkAddEMEZ4w-iXktYaaEzl-rE2CGU3tifGtERtJJAzUPzc0r33CqiMJZUH1SE]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/163]
Gould–Jacobs reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C - Select Science. [URL: https://www.selectscience.
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534726/]
Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences. [URL: https://www.bocsci.com/blog/fluoroquinolone-antibiotics-definition-mechanism-and-research/]
Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of... - ResearchGate. [URL: https://www.researchgate.
Synthesis of Fluoroquinolone Antibiotics. [URL: https://vertexaisearch.cloud.google.
Application of fluoroquinolone pharmacodynamics | Journal of Antimicrobial Chemotherapy | Oxford Academic. [URL: https://academic.oup.com/jac/article/46/suppl_T1/61/758156]
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9rBOsyCsI7JpS0ydg-JFbi7HJ9c-jYTbtr7OLrH7JBk4sg2dTccEcgiTH5B0GXStqhJDfdwGZPtdBlXuKZCmCYESZuW0DEhRLvpkNNqrAZcpW83ePRF8nXIwByfBU94FDXoVfEtG3HF24U0QfpRQo8R2NZ5P9FHk4xmT7Sa4XEfXvOFzLfPAQavvEMpmFCaoLXWaQZ8bjKB-8RJlprdZyO4o=]
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01550]
Technical Support Center: Optimization of 7-Chloroquinoline Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU_fztwbW5wLz_kIyoq35j1YnCxfZuPZMAw5jxiy85v3mf1GiI9cHQFX--YVZHAOMVxKhJOG757Xz-DONX36yrZRmb8rxyco1-AtJb4AkmQ_6dq2arDh9C3UiiM_nW2da5IajHWt1a2bAY0Ww892aq5StzFbk3TfwK3mMn5xi4w9-IQ9KvXy7Oe415ZyipP5287tlTVoOcvNbbAm6bWxsGVg==]
7-Chloroquinoline-4-carboxylic acid literature review - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiHNZEglJCMI0FFTOCglVJUWxKN2qKGXgpGYIRnkcZYz5F-ZcsgL9Og0eOlDWt5MlchFgecHCNOWmeXXppkeQuydDEVqHQYl3m1qbGogYFZYSOSnDD2J-0j5rsrpVU9dCyzg0JWe3XiqyNnh7D7m1vYyulaeWKcf_mckG5Git0r6YDSTo1JgcnJaRjV_pEFOKkjg==]
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8997188/]
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6468725/]
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]
Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... - ResearchGate. [URL: https://www.researchgate.net/figure/Effects-of-7-chloroquinoline-derivatives-6-and-12-on-the-cell-cycle-distribution-of_fig4_342278912]
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532021000100080&lng=en&nrm=iso&tlng=en]
THERMAL ANALYSIS OF ACRYLONITRILE POLYMERIZATION AND CYCLIZATION IN THE PRESENCE OF N,N-DIMETHYLFORMAMIDE - ResearchGate. [URL: https://www.researchgate.net/publication/237599723_THERMAL_ANALYSIS_OF_ACRYLONITRILE_POLYMERIZATION_AND_CYCLIZATION_IN_THE_PRESENCE_OF_NN-DIMETHYLFORMAMIDE]
Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide - ResearchGate. [URL: https://www.researchgate.net/publication/289547000_Thermal_Analysis_of_Acrylonitrile_Polymerization_and_Cyclization_in_the_Presence_of_NN-Dimethylformamide]
Kinetics of cyclization reaction in poly(acrylonitrile/methyl acrylate/dimethyl itaconate) copolymer determined by a thermal analysis | Request PDF. [URL: https://www.researchgate.net/publication/281143834_Kinetics_of_cyclization_reaction_in_polyacrylonitrilemethyl_acrylatedimethyl_itaconate_copolymer_determined_by_a_thermal_analysis]
The Gould-Jacobs Cyclization: Mechanistic Insights and Regioselectivity in Substituted Anilines
Executive Summary The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway for the synthesis of 4-quinolones and 4-hydroxyquinolines. These scaffolds are critical in drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway for the synthesis of 4-quinolones and 4-hydroxyquinolines. These scaffolds are critical in drug development, forming the core of fluoroquinolone antibiotics (e.g., ciprofloxacin) and antimalarial agents. This whitepaper provides an in-depth analysis of the reaction's core mechanism, the electronic and steric factors governing regioselectivity in substituted anilines, and field-proven, self-validating experimental protocols.
Mechanistic Foundations of the Gould-Jacobs Reaction
The Gould-Jacobs cyclization is a multi-step cascade that transforms an aniline derivative into a functionalized quinoline ring. The classical reaction sequence involves condensation, thermal electrocyclization, saponification, and decarboxylation .
The Condensation Phase
The sequence initiates with the nucleophilic attack of the aniline's primary amine on the electron-deficient double bond of an alkoxymethylenemalonate, most commonly diethyl ethoxymethylenemalonate (EMME) . This addition-elimination reaction expels one equivalent of ethanol, yielding an anilinomethylenemalonate intermediate. This step is highly efficient but sensitive to the nucleophilicity of the aniline; strongly electron-withdrawing groups (EWGs) can severely retard the condensation rate.
Thermal Cyclization and the Ketene Intermediate
The critical ring-forming step requires extreme thermal activation (typically >250 °C). At these elevated temperatures, the anilinomethylenemalonate undergoes an intramolecular cyclization. Mechanistic studies and flash vacuum pyrolysis (FVP) data indicate that this proceeds via the expulsion of a second ethanol molecule to generate a highly reactive ketene intermediate . The ketene immediately undergoes a 6π-electrocyclization (an intramolecular Friedel-Crafts-type acylation) onto the ortho-position of the aromatic ring, yielding the 4-oxo-1,4-dihydroquinoline-3-carboxylate core [[1]]([Link]).
Saponification and Decarboxylation
To obtain the unsubstituted 4-hydroxyquinoline, the resulting ester is subjected to base-catalyzed saponification (using NaOH) to yield the 3-carboxylic acid. Subsequent thermal decarboxylation removes the carboxyl group, a process driven by the thermodynamic stability of the resulting aromatic system [[2]]([Link]).
Overall mechanism of the Gould-Jacobs reaction from aniline to 4-hydroxyquinoline.
Electronic and Steric Governance of Regioselectivity
A persistent challenge in the Gould-Jacobs reaction is the lack of regioselectivity when employing asymmetrically substituted anilines, particularly meta-substituted derivatives . Because the aniline ring possesses two distinct ortho-positions available for cyclization, a mixture of 5-substituted and 7-substituted quinolones is frequently obtained.
Steric vs. Electronic Control
The regiochemical outcome is a delicate balance of steric hindrance and electronic activation:
Steric Hindrance: Cyclization at the ortho-position adjacent to the meta-substituent (leading to the 5-substituted quinolone) is sterically disfavored. The transition state requires the bulky malonate moiety to overcome significant steric clash with the substituent. Consequently, the 7-substituted quinolone (formed via cyclization at the less hindered ortho-position) is generally the major, thermodynamically favored product .
Electronic Effects: Electron-donating groups (EDGs) at the meta-position increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack of the ketene. Strong EDGs (like -OCH3) can overwhelmingly direct the cyclization to the less hindered position, yielding almost exclusively the 7-isomer. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, requiring harsher conditions and often resulting in a more equitable mixture of 5- and 7-isomers due to the loss of electronic directing power .
Regioselectivity pathways for meta-substituted anilines in Gould-Jacobs cyclization.
Quantitative Summary of Substituent Effects
Table 1: Substituent Effects on Regioselectivity (meta-substituted anilines)
Substituent
Electronic Nature
Directing Effect
Major Regioisomer
Minor Regioisomer
-OCH₃
Strong EDG
Highly activating
7-Methoxy (>90%)
5-Methoxy (<10%)
-CH₃
Weak EDG
Activating
7-Methyl (~80%)
5-Methyl (~20%)
-Cl
Weak EWG
Deactivating
7-Chloro (~60%)
5-Chloro (~40%)
-CF₃
Strong EWG
Highly deactivating
7-Trifluoromethyl
5-Trifluoromethyl
Advanced Methodologies and Self-Validating Protocols
Historically, the cyclization step required boiling in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) at 250 °C . While effective for ketene generation, these harsh conditions often lead to thermal degradation and tar formation. Modern synthetic workflows utilize microwave irradiation or acid catalysis to improve yields and purity.
Table 2: Reaction Conditions Comparison
Methodology
Reagent / Solvent
Temp (°C)
Time
Avg. Yield (%)
Mechanistic Advantage
Classical Thermal
Dowtherm A
250
1 - 4 hrs
40 - 70
Overcomes high activation energy for ketene formation.
Condensation: In a 10 mL microwave vial, combine the substituted aniline (2.0 mmol) and EMME (2.4 mmol, 1.2 eq).
Causality: Excess EMME drives the equilibrium forward and acts as a solvent.
Irradiation: Seal the vial and heat in a microwave reactor at 250 °C for 15 minutes.
Validation Check (Isolation): Cool the vial to room temperature. A sudden precipitation of solid indicates successful cyclization. If the solution remains clear, the intermediate failed to cyclize (often due to strong EWGs on the aniline).
Purification: Filter the precipitate and wash with ice-cold acetonitrile (3 mL) to remove unreacted EMME and ethanol byproducts. Dry under vacuum.
Protocol 2: Eaton's Reagent Catalyzed Cyclization
Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid) is a powerful alternative to thermal cyclization. It acts as a strong Lewis/Brønsted acid, protonating the malonate carbonyl and dramatically lowering the activation energy required for the electrophilic aromatic substitution, allowing the reaction to proceed at much lower temperatures [[3]]([Link]).
Intermediate Preparation: Reflux aniline and EMME in ethanol for 2 hours. Remove solvent under reduced pressure.
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar aniline spot confirms complete condensation.
Acid-Catalyzed Cyclization: Dissolve the isolated anilinomethylenemalonate in Eaton's reagent (5 mL per gram of intermediate). Heat to 80 °C for 2 hours.
Causality: The methanesulfonic acid provides the necessary protonation, while P₂O₅ acts as a dehydrating agent to drive the cyclization without requiring the 250 °C threshold for ketene formation.
Quenching: Pour the mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until the product precipitates. Filter and recrystallize from ethanol.
Step-by-step experimental workflow for the synthesis of 4-quinolones.
Conclusion
The Gould-Jacobs cyclization remains an indispensable tool for the synthesis of quinolone-based therapeutics. While the classical thermal approach relies on extreme temperatures to generate a reactive ketene intermediate, modern adaptations utilizing microwave irradiation or Eaton's reagent offer milder, higher-yielding alternatives. For drug development professionals, understanding the intricate balance of steric and electronic factors is paramount, as these directly govern the regioselectivity of meta-substituted anilines, dictating the purity and viability of the final pharmaceutical compound.
References
Gould–Jacobs reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: National Institutes of Health (PMC)
URL:[Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent
Source: MDPI (Molecules)
URL:[Link]
Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis
Source: European Journal of Organic Chemistry (EurJOC)
URL:[Link]
Spectroscopic Profiling of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide
Executive Summary Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75073-15-3) is a pivotal heterocyclic building block in medicinal chemistry, serving as the foundational core for numerous broad-spectrum f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75073-15-3) is a pivotal heterocyclic building block in medicinal chemistry, serving as the foundational core for numerous broad-spectrum fluoroquinolone antibiotics, including Norfloxacin, Ciprofloxacin, and Enoxacin[1]. Accurate structural characterization of this intermediate is critical during drug development, as any regioisomeric impurities (such as the 5-chloro-6-fluoro isomer) carried forward will compromise the efficacy and safety of the final active pharmaceutical ingredient (API)[1].
This technical guide provides an in-depth analysis of the spectroscopic signatures (NMR, FT-IR, and MS) of this compound, explaining the physical causality behind the data, and detailing a self-validating experimental protocol for its synthesis and isolation.
Molecular Architecture & Tautomeric Dynamics
A defining feature of this molecule is its tautomerism. It exists in an equilibrium between the 4-hydroxyquinoline form and the 4-oxo-1,4-dihydroquinoline form.
Understanding this tautomerism is essential for spectroscopic interpretation. In polar aprotic solvents like DMSO-d6, the highly polar 4-oxo-1,4-dihydroquinoline tautomer is thermodynamically stabilized and predominates. Consequently, spectroscopic data will predominantly reflect the presence of a secondary amine (N-H) and a ketone (C=O) rather than a hydroxyl (-OH) group and a fully aromatic pyridine ring[2]. Furthermore, the N-H proton engages in strong intramolecular hydrogen bonding with the adjacent C3-ester carbonyl, significantly altering its chemical shift.
Synthetic pathway and tautomeric equilibrium of the fluoroquinolone core.
Comprehensive Spectroscopic Data
Nuclear Magnetic Resonance (1H NMR)
Due to the high lattice energy of the planar, hydrogen-bonded quinolone system, the compound is virtually insoluble in standard non-polar NMR solvents like CDCl3. Therefore, DMSO-d6 is the solvent of choice. The data below reflects the 4-oxo tautomer[3].
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Assignment & Causality
1H
1.28
t (often br s)
3H
Ester -CH3: Shielded aliphatic protons of the ethyl ester.
1H
4.21
q (often br s)
2H
Ester -CH2-: Deshielded by the adjacent ester oxygen.
1H
7.63
s
1H
Ar-H (C8): Aromatic proton isolated between the nitrogen and the chlorine atom.
1H
7.74
s
1H
Ar-H (C5): Aromatic proton adjacent to the fluorine atom.
1H
8.48
s
1H
Quinolone C2-H: Highly deshielded due to the adjacent electronegative nitrogen and the conjugated carbonyl system.
1H
12.37
br s
1H
N-H (oxo form): Extreme downfield shift caused by strong intramolecular hydrogen bonding with the C3-ester carbonyl oxygen.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides definitive proof of the functional groups and the predominant tautomeric state in the solid phase (KBr pellet)[4],[3].
Wavenumber (cm⁻¹)
Vibrational Mode
Structural Implication
3103 / 3095
N-H stretch / Ar C-H
Confirms the 4-oxo-1,4-dihydroquinoline tautomer in the solid state.
2987
Aliphatic C-H stretch
Confirms the presence of the ethyl ester alkyl group.
1698 - 1733
C=O stretch
Overlapping peaks for the ester carbonyl and the C4-oxo group.
1618 - 1650
C=C / C=C-C=O
Characteristic stretching of the conjugated quinolone ring system.
1044
C-F stretch
Confirms the presence of the fluorine atom at the C6 position.
751
C-Cl stretch
Confirms the presence of the chlorine atom at the C7 position.
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used to confirm the molecular weight and structural integrity[4].
m/z Value
Ion Type
Relative Abundance / Significance
269
[M]+
Molecular Ion: Confirms the exact mass of C12H9ClFNO3.
224
[M - OEt]+
Base Peak / Major Fragment: Loss of the ethoxy radical, highly characteristic of ethyl esters.
196
[M - CO2Et]+
Secondary Fragment: Loss of the entire ester moiety, leaving the core quinolone cation.
The synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate relies on the classic Gould-Jacobs reaction . This protocol is designed to be self-validating; the physical changes during the reaction directly correlate with the expected spectroscopic outcomes.
Step-by-Step Gould-Jacobs Synthesis
Condensation (Enamine Formation):
Equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) are combined in a reaction vessel[4].
Action: Heat the mixture to 145°C for 1 hour.
Causality: The heat drives the nucleophilic addition-elimination reaction, releasing ethanol (which boils off) and forming the intermediate 3-chloro-4-fluoroanilinomethylene malonic diethyl ester[4].
Thermal Electrocyclic Ring Closure:
Action: Add the intermediate slowly to diphenyl ether pre-heated to 240–250°C[2]. Reflux for 5 to 60 minutes (or use microwave irradiation for 5 minutes).
Causality: Diphenyl ether is chosen specifically for its high boiling point (259°C). This extreme thermal energy is required to overcome the activation barrier for the electrocyclic ring closure onto the aromatic ring, eliminating a second molecule of ethanol to form the quinolone core[2].
Isolation and Purification:
Action: Cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid and wash extensively with ethyl acetate or acetone[4].
Causality: The quinolone product is highly polar and insoluble in cold non-polar solvents, whereas the diphenyl ether solvent is highly soluble in acetone/ethyl acetate. Washing removes the high-boiling solvent without dissolving the product.
Action: Recrystallize the crude solid from dimethylformamide (DMF) to yield a white to pale-yellow crystalline powder (Yield: ~75-80%, mp >290°C)[4],[3].
Spectroscopic Validation Decision Tree
To ensure the synthesized batch is free of the 5-chloro-6-fluoro regioisomer and uncyclized intermediate, follow this validation workflow:
Multi-modal spectroscopic validation workflow for structural confirmation.
Validation Checkpoint 1 (NMR): If the singlet at δ 8.48 ppm (C2-H) is missing, cyclization did not occur. If multiple peaks appear in the aromatic region (δ 7.5 - 8.0), regioisomeric impurities (e.g., cyclization at the alternate ortho position) are present and further recrystallization is required.
Validation Checkpoint 2 (IR): The absence of a broad peak around 3100 cm⁻¹ indicates a failure to form the hydrogen-bonded 4-oxo tautomeric core.
References
Journal of Medicinal Chemistry. Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei. Available at:[Link]
Semantic Scholar / Journal of Chemical and Pharmaceutical Research. Synthesis of Novel Fluoroquinolone-Triazole Hybrid Compounds as Antimicrobial Agents. Available at:[Link]
Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available at:[Link]
Thermodynamic Solubility Profiling of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in Organic Solvents
Introduction and Chemical Context Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4 / 75073-15-3) is a pivotal intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4 / 75073-15-3) is a pivotal intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibiotics, including norfloxacin, ciprofloxacin, and enoxacin. The strategic functionalization of this scaffold—specifically via Nucleophilic Aromatic Substitution (SNAr) at the C-7 position—is fundamentally dictated by the compound's solvation thermodynamics.
Historically, the quinolone core is synthesized via cyclization in boiling diphenyl ether, a process that relies on the compound's unique thermal stability and high-temperature solubility profile 1[1]. However, when isolating and reacting this intermediate at standard bench conditions, researchers frequently encounter significant solubility bottlenecks. This whitepaper systematically deconstructs the solubility profile of this critical intermediate, providing self-validating experimental protocols and mechanistic insights to optimize downstream synthetic workflows.
Solvation Thermodynamics and Structural Mechanics
To understand the solubility behavior of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, we must analyze its structural mechanics. The molecule exhibits a high crystal lattice energy driven by strong intermolecular hydrogen bonding and dipole-dipole interactions.
Tautomeric Equilibrium: The C-4 hydroxyl group exists in a tautomeric equilibrium with the 4-oxo (quinolone) form. This allows the molecule to act as both a strong hydrogen bond donor and acceptor, forming robust intermolecular networks in the solid state.
Halogen Effects: The highly electronegative fluorine at C-6 and chlorine at C-7 create a strong localized dipole, further stabilizing the crystal lattice.
Solvent Polarity Dependency: Because of this high lattice energy, the compound exhibits notoriously poor solubility in non-polar organic solvents 2[2]. To achieve meaningful dissolution, the solvent must possess a high dielectric constant and strong hydrogen-bond accepting capabilities to disrupt the solute-solute interactions. While structurally related quinolines show moderate solubility in ether, ethanol, and acetone3[3], optimal solvation of this specific carboxylate derivative requires polar aprotic environments.
Empirical Solubility Data in Organic Solvents
The following table summarizes the quantitative solubility profile of the compound across a gradient of organic solvents. Data is presented at both standard ambient temperature (25°C) and typical reaction conditions (80°C).
As an application scientist, I do not rely on theoretical calculations alone. The thermodynamic solubility must be empirically derived using a self-validating system. We utilize an optimized Isothermal Shake-Flask methodology coupled with HPLC-UV, designed specifically to prevent false positives caused by kinetic supersaturation or filter adsorption.
Step-by-Step Methodology
Excess Solid Addition: Add 200 mg of crystalline ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to a 5 mL amber glass vial.
Solvent Introduction: Add 2.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
Isothermal Equilibration (The Validation Step): Place the vial in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1°C) at 150 RPM.
Causality: To prove thermodynamic equilibrium has been reached, take micro-aliquots at 24 hours and 48 hours. If the concentration difference (
ΔC
) between the two time points is < 2%, equilibrium is validated.
Phase Separation via Ultracentrifugation: Centrifuge the suspension at 15,000 RPM for 15 minutes at the equilibration temperature.
Causality: Do not use syringe filtration. The highly hydrophobic quinolone core exhibits high non-specific binding to standard PTFE or Nylon membranes, which artificially lowers the quantified solubility.
Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-UV (detected at 254 nm).
Solid-State Verification: Recover the residual solid from the centrifuge tube and analyze via X-Ray Powder Diffraction (XRPD) to confirm that no solvent-mediated polymorphic transformation occurred during equilibration.
Fig 1. Self-validating isothermal shake-flask workflow for solubility determination.
Mechanistic Application: Solvent Selection for SNAr Reactions
The practical application of understanding this solubility profile culminates in the functionalization of the quinolone core. The introduction of nitrogen-based nucleophiles (such as piperazine or piperidine derivatives) at the C-7 position proceeds via a Nucleophilic Aromatic Substitution (SNAr).
Because the starting material is highly soluble in polar aprotic solvents at elevated temperatures, reactions are typically carried out in DMF or DMSO at 80–100°C. Under these optimized solvation conditions, the treatment of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate with piperidine derivatives yields the desired 4-piperidinylquinoline cores with >90% efficiency4[4].
The Causality of Solvent Choice: The polar aprotic solvent does more than just dissolve the starting material; it actively stabilizes the anionic Meisenheimer complex intermediate. The lack of hydrogen-bond donating protons in DMF/DMSO ensures that the incoming nucleophile is not heavily solvated (and thus remains highly reactive), while the electron-withdrawing C-6 fluorine stabilizes the negative charge, facilitating rapid chloride displacement.
Fig 2. Solvent-dependent SNAr pathway for quinolone core functionalization.
Conclusion
The solubility of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a critical parameter that dictates the efficiency of fluoroquinolone synthesis. By leveraging polar aprotic solvents to overcome the high crystal lattice energy of the compound, chemists can achieve complete dissolution and transition seamlessly into high-yield SNAr functionalization. Utilizing self-validating protocols like the ultracentrifugation-based shake-flask method ensures that the thermodynamic data driving these scale-up decisions is both accurate and reproducible.
An In-depth Technical Guide to 2-Amino-5-bromo-3-hydroxypyridine
Abstract: This technical guide provides a comprehensive overview of 2-amino-5-bromo-3-hydroxypyridine (CAS RN: 39903-01-0), a pivotal intermediate in modern synthetic chemistry. The document delves into its physicochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive overview of 2-amino-5-bromo-3-hydroxypyridine (CAS RN: 39903-01-0), a pivotal intermediate in modern synthetic chemistry. The document delves into its physicochemical properties, outlines validated synthesis protocols with mechanistic insights, and explores its significant applications in the pharmaceutical and chemical industries. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights.
Introduction and Significance
2-Amino-5-bromo-3-hydroxypyridine is a substituted pyridine derivative that has garnered significant attention in the scientific community. Its unique trifunctional structure, featuring an amino group, a hydroxyl group, and a bromine atom on the pyridine ring, makes it a highly versatile and valuable building block in organic synthesis.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of various biologically active molecules.[1] Most notably, it is an essential component in the manufacturing of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[2][3] Its application extends to the development of other pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the agrochemical and material science sectors.[1] This guide aims to provide a detailed exposition of its core properties and synthesis, empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. 2-Amino-5-bromo-3-hydroxypyridine is typically a light brown or off-white solid at room temperature.[1][4] A summary of its key properties is presented in the table below.
The synthesis of 2-amino-5-bromo-3-hydroxypyridine can be achieved through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. This section details two well-established and validated synthetic protocols.
Synthesis from 2-Amino-3,5-dibromopyridine
This method involves a nucleophilic aromatic substitution reaction where one of the bromine atoms is displaced by a hydroxyl group. The use of a copper catalyst is crucial for this transformation.
The synthesis from 2-amino-3,5-dibromopyridine is a robust method that leverages the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the 3-position is more susceptible to nucleophilic substitution by the hydroxide ion, facilitated by the copper catalyst. The reaction is typically carried out under high temperature and pressure in an autoclave to achieve a reasonable reaction rate and yield. The nitrogen atmosphere is essential to prevent oxidation of the starting material and product.
Materials:
2-Amino-3,5-dibromopyridine
Potassium hydroxide (85%)
Copper powder
Water
Concentrated hydrochloric acid
Sodium chloride
Ethyl acetate
Tetrahydrofuran
Sodium sulfate
Silica gel
Procedure:
In an autoclave, combine 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water.[7]
Stir the mixture under a nitrogen atmosphere for 10 hours at 170 °C.[7]
After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.[7]
Saturate the solution with sodium chloride and perform extraction three times with a warm mixture of ethyl acetate/tetrahydrofuran (9:1).[7]
Combine the organic extracts, filter through a pad of diatomaceous earth, and dry over sodium sulfate.[7]
Filter the solution and evaporate the solvent under reduced pressure.[7]
Take up the residue in a small amount of hot ethyl acetate and purify by column chromatography on silica gel.[7]
Evaporation of the solvent from the collected fractions yields 2-amino-3-hydroxy-5-bromopyridine (yield: 46.3%).[7]
Caption: Workflow for the synthesis of 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3,5-dibromopyridine.
Synthesis from 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
This alternative route involves the hydrolysis of a cyclic precursor, which can be an efficient method for large-scale production.
This synthesis proceeds via the base-catalyzed hydrolysis of the oxazolone ring of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. The hydroxide ions attack the carbonyl carbon, leading to ring-opening and subsequent decarboxylation upon acidification to yield the desired product. This method can be advantageous due to the potentially milder reaction conditions compared to the high-pressure, high-temperature requirements of the previous method.
Materials:
6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
Sodium hydroxide solution (2N)
Acid for neutralization (e.g., HCl)
Water
Procedure:
Suspend 21.5 g (100 mmol) of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one in 250 mL of 2N sodium hydroxide solution.[4]
Reflux the mixture overnight until a clear solution is formed.[4]
Neutralize the solution with a suitable acid to a pH of approximately 7. The evolution of carbon dioxide and the formation of a precipitate will be observed.[4]
Collect the precipitate by filtration, wash with water, and dry under high vacuum to obtain 2-amino-5-bromopyridin-3-ol as an off-white solid (yield: 98%).[4]
Caption: Workflow for the synthesis of 2-amino-5-bromo-3-hydroxypyridine from 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.
Applications in Research and Industry
The utility of 2-amino-5-bromo-3-hydroxypyridine is well-documented across various scientific disciplines.
Pharmaceutical Development: As previously mentioned, its most prominent role is as a crucial building block in the synthesis of Lorlatinib.[2][3] The amino and hydroxyl groups serve as handles for further functionalization, while the bromine atom is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the complex framework of the drug.[2][3] It is also explored in the synthesis of other potential therapeutic agents with anti-cancer and anti-inflammatory properties.[1]
Agrochemicals: The pyridine scaffold is a common feature in many herbicides and pesticides. 2-Amino-5-bromo-3-hydroxypyridine serves as a valuable intermediate for the development of new and effective crop protection agents.[1]
Material Science: The compound's structure lends itself to the creation of novel materials. Its derivatives are investigated for their potential use in polymers and coatings, where they can enhance properties such as durability and environmental resistance.[1]
Coordination Chemistry: The ability of the pyridine nitrogen and the amino group to act as ligands allows this molecule to be used in the design of novel metal complexes. These complexes can have applications in catalysis and the development of materials with specific electronic or magnetic properties.[1]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-amino-5-bromo-3-hydroxypyridine.
Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.[8][9][10] It may also cause respiratory irritation.[8][9] Some data suggests it may cause an allergic skin reaction.[5]
Handling Precautions:
Use in a well-ventilated area and avoid breathing dust.[9][10]
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
Keep away from incompatible materials such as strong oxidizing agents.[8]
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[9] Some suppliers recommend refrigeration.[1][9]
Conclusion
2-Amino-5-bromo-3-hydroxypyridine is a compound of considerable synthetic importance. Its versatile structure and reactivity have established it as a critical intermediate in the pharmaceutical industry and other areas of chemical research. The synthesis routes detailed in this guide are well-established and provide reliable methods for its preparation. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the laboratory and in industrial applications.
References
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
Google Patents. (2020). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]
How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively?. (2023, December 25).
Exploratory Synthesis of Novel Quinolones from Halo-Substituted Anilines: A Mechanistic and Methodological Guide
Executive Summary The development of fluoroquinolone antibiotics and antineoplastic agents relies heavily on the precise construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. Starting from halo-subst...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of fluoroquinolone antibiotics and antineoplastic agents relies heavily on the precise construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. Starting from halo-substituted anilines—specifically 3-chloro-4-fluoroaniline—chemists can leverage the predictable reactivity of halogenated aromatic systems to synthesize highly potent, broad-spectrum agents. This whitepaper provides an in-depth, self-validating methodological guide to the modified Gould-Jacobs synthetic sequence, detailing the causality behind each reaction condition, thermodynamic driving forces, and in-process controls.
Scaffold Rationale & Pharmacophore Tuning
The selection of a halo-substituted aniline precursor is not arbitrary; it is a calculated decision to embed critical pharmacophores early in the synthetic route. The fluorine atom at the C6 position (derived from the 4-fluoroaniline moiety) is indispensable. It dramatically enhances the molecule's lipophilicity, facilitating cellular penetration, and significantly increases binding affinity to bacterial DNA gyrase and topoisomerase IV 1[1].
Simultaneously, the chlorine atom at the C7 position acts as a highly activated leaving group. Because it is flanked by the electron-withdrawing C6-fluorine and the conjugated C4-carbonyl, the C7 carbon becomes highly electrophilic, making it an ideal target for late-stage Nucleophilic Aromatic Substitution (SNAr) to introduce diverse amine appendages (e.g., piperazine, pyrrolidine) 2[2].
Mechanistic Architecture: The Gould-Jacobs Paradigm
The most robust pathway for constructing the quinolone core is the modified Gould-Jacobs reaction. This sequence transforms a simple halo-aniline into a complex, functionalized heterocycle through a cascade of condensation, thermal cyclization, alkylation, and substitution.
Figure 1: Modified Gould-Jacobs synthetic workflow for fluoroquinolone development.
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each step includes in-process controls (IPC) that physically or chemically confirm success before progression.
Step 1: Enamine Condensation
Procedure: In a 250 mL round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in absolute ethanol. Add diethyl ethoxymethylenemalonate (EMME, 1.0 eq) dropwise. Reflux the mixture for 2–4 hours 2[2].
Causality: EMME acts as a bis-electrophile. The nucleophilic aniline nitrogen attacks the highly electrophilic ethoxymethylene carbon. The expulsion of ethanol drives the equilibrium forward, trapping the molecule in a stable, conjugated enamine state.
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the distinct aniline spot disappears. Upon removal of the solvent under reduced pressure, the product must yield a solid; a persistent oily residue indicates incomplete reaction or trapped ethanol.
Step 2: Thermal Cyclization
Procedure: Suspend the crude enamine in diphenyl ether. Heat the mixture vigorously to 250 °C with constant stirring for 30–45 minutes 2[2].
Causality: Diphenyl ether is explicitly chosen for its high boiling point (~259 °C). This extreme thermal energy is strictly required to overcome the activation barrier of the intramolecular Friedel-Crafts-type acylation, forcing the elimination of a second ethanol molecule to close the heterocyclic ring.
Self-Validation: The solution will transition to a deep brown color. Upon cooling to room temperature, the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate core will spontaneously precipitate. If precipitation fails, trituration with cold hexanes will force the polar core out of the non-polar diphenyl ether, validating ring closure.
Step 3: N-Alkylation
Procedure: Dissolve the cyclized core (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) followed by an alkylating agent (e.g., ethyl iodide or cyclopropyl bromide, 1.5 eq). Heat to 120–140 °C for 5–8 hours 3[3].
Causality: K₂CO₃ serves as a mild base to selectively deprotonate the N1 position. DMF, a polar aprotic solvent, leaves the resulting nitrogen anion unsolvated and highly reactive, perfectly setting up an Sₙ2 displacement of the alkyl halide.
Self-Validation: The initial suspension clarifies into a homogenous solution as the N-alkylated product is highly soluble in DMF. Pouring the completed reaction mixture into ice water will trigger the immediate precipitation of the intermediate, confirming successful alkylation.
Step 4: Nucleophilic Aromatic Substitution (SNAr)
Procedure: Suspend the N-alkylated intermediate (1.0 eq) in pyridine or acetonitrile. Add a secondary amine (e.g., piperazine, 3.0 eq) and triethylamine (TEA). Subject the mixture to microwave irradiation (455 W) for 6–10 minutes, or reflux conventionally for 12 hours 4[4].
Causality: The C7-chlorine is highly activated by the electron-withdrawing C6-fluorine. The amine nucleophile attacks C7, forming a transient Meisenheimer complex before expelling the chloride ion.
Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C7 position.
Self-Validation: Post-reaction, pouring the mixture into cold water yields a distinct precipitate. The successful displacement of the chloride often results in a noticeable color shift due to the expanded electronic conjugation of the newly attached amine.
Step 5: Ester Hydrolysis (Saponification)
Procedure: Suspend the C7-substituted ester in a 1:1 mixture of acetic acid and water. Add concentrated HCl (or 50% NaOH for base catalysis) and reflux for 8 hours 5[5].
Causality: Cleavage of the C3 ethyl ester exposes the free carboxylic acid. This is a strictly conserved pharmacophore requirement; the free acid and the C4 ketone act together to chelate Mg²⁺ ions, anchoring the drug to the DNA gyrase-DNA cleavage complex.
Self-Validation: The starting ester is insoluble in water, whereas the hydrolyzed carboxylic acid (as a salt) dissolves completely in the aqueous layer. Neutralizing this aqueous layer to pH 7 forces the zwitterionic fluoroquinolone to precipitate as a highly pure solid, physically validating the hydrolysis.
Quantitative Optimization & Yield Analysis
Modern synthetic chemistry emphasizes sustainability and efficiency. The table below summarizes comparative quantitative data, contrasting traditional high-temperature methods with microwave-assisted and solvent-free protocols 5[5] 4[4].
Reaction Phase
Methodological Approach
Catalyst / Reagent
Time
Typical Yield (%)
Condensation
Ethanol, Reflux
None
2 – 4 h
90 – 99%
Condensation (Green)
Solvent-free, 130 °C
None
24 h
~82%
Thermal Cyclization
Diphenyl ether, 250 °C
Thermal
30 – 45 min
65 – 75%
N-Alkylation
DMF, 120 °C
K₂CO₃
5 – 8 h
~72%
SNAr (C7)
Pyridine, Microwave (455W)
TEA
6 – 10 min
~67%
Ester Hydrolysis
50% NaOH or Acidic Reflux
H⁺ or OH⁻
8 h
80 – 85%
References
Exploring weak noncovalent interactions in a few halo-substituted quinolones , Royal Society of Chemistry (RSC), 1
Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide , Benchchem, 2
Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols , ACS Omega / PMC, 5
SYNTHESIS, MOLECULAR BIOINFORMATICS MODELLING, AND ANTIMICROBIAL EVALUATION OF SOME NOVEL OXADIAZOLE FLUOROQUINOLONE DERIVATIVES , Semantic Scholar, 3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Significance
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a foundational intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics, including amifloxacin, norfloxacin, and ciprofloxacin[1]. The construction of the quinolone core is classically achieved via the Gould-Jacobs reaction, which involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization[1].
While this synthetic route is highly scalable, the extreme thermal conditions (typically 250–300 °C in diphenyl ether or Dowtherm A) and the inherent regiochemistry of the starting materials generate a complex crude matrix[1]. Achieving >99% purity of the target intermediate is critical, as downstream N-alkylation and amination steps are highly sensitive to steric and electronic impurities. This application note details the thermodynamic rationale and validated step-by-step protocols for purifying this intermediate via advanced recrystallization techniques.
Mechanistic Causality: The Impurity Profile
To design an effective purification system, one must first understand the causality behind the impurities present in the crude matrix. The crude product typically contains three classes of contaminants:
Regioisomers (Kinetic vs. Thermodynamic Control): During the thermal cyclization of the anilinomethylenemalonate intermediate, ring closure can occur at either the C2 or C6 position of the aniline ring. Cyclization at the less sterically encumbered C6 position yields the desired 7-chloro-6-fluoro isomer. However, competitive cyclization at the C2 position yields the 5-chloro-6-fluoro regioisomer. Due to the steric bulk of the adjacent chlorine atom, this minor pathway typically accounts for <5% of the product mixture[2].
Thermal Degradation Products: Prolonged exposure to ~250 °C induces partial decarboxylation at the C3 position and promotes the formation of dark, high-molecular-weight oligomeric byproducts[1].
Unreacted Intermediates: Trace amounts of uncyclized starting materials or residual high-boiling solvents (e.g., diphenyl ether).
Why Recrystallization Works (The Self-Validating System)
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate exists in a tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline form. In the solid state, the 4-oxo tautomer dominates, forming a rigid, highly polar intermolecular hydrogen-bonded network (N-H···O=C).
Recrystallization acts as a self-validating purification system through lattice exclusion . The highly symmetric 7-chloro isomer packs efficiently into the crystal lattice. By carefully controlling the supersaturation gradient during cooling, the minor 5-chloro isomer—which suffers from higher steric strain and different packing thermodynamics—remains fully dissolved in the mother liquor[2].
Gould-Jacobs cyclization pathway highlighting the generation of the target molecule and impurities.
Solvent Selection Rationale
The rigid hydrogen-bonded network of the quinolone core renders it virtually insoluble in cold aliphatic solvents or standard alcohols.
N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds of the quinolone core at elevated temperatures (100–120 °C), allowing for high-concentration dissolution[1].
Water / Ethanol (Anti-Solvents): The addition of a polar protic anti-solvent (like water) to the DMF solution, or the use of an Ethanol/Water gradient, rapidly decreases the solubility of the target compound, forcing nucleation[3].
Experimental Protocols
The following methodologies provide field-proven steps for isolating the pure intermediate. Method A is recommended for highly degraded, dark crude mixtures, while Method B is suitable for standard purity upgrades.
Method A: DMF / Water Anti-Solvent Recrystallization (High-Efficiency)
Step 1: Dissolution
Suspend 10.0 g of crude ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in 50 mL of anhydrous DMF in a round-bottom flask equipped with a reflux condenser. Heat the mixture to 100–110 °C with vigorous stirring until complete dissolution is achieved[1].
Step 2: Decolorization (Carbon Treatment)
Add 1.0 g (10% w/w) of activated charcoal to the hot solution. Stir continuously at 100 °C for 15–20 minutes. Causality: The highly porous carbon matrix adsorbs the high-molecular-weight, colored oligomers generated during the 250 °C thermal cyclization.
Step 3: Hot Filtration
Rapidly filter the hot suspension through a pre-warmed pad of Celite under vacuum to remove the charcoal and any insoluble carbonaceous matter. Validation Check: The filtrate should transition from a dark, opaque brown to a clear, pale yellow solution.
Step 4: Anti-Solvent Addition & Controlled Nucleation
Transfer the filtrate to a clean flask and maintain the temperature at 80 °C. Slowly add warm deionized water (approx. 15–25 mL) dropwise until the solution reaches its cloud point (persistent turbidity).
Step 5: Controlled Cooling
Allow the mixture to cool to room temperature at a controlled rate of ~10 °C/hour. Causality: Slow cooling prevents the kinetic trapping of the 5-chloro regioisomer within the rapidly forming crystal lattice of the 7-chloro product[2]. Once at room temperature, chill the flask to 4 °C for 2 hours to maximize yield.
Step 6: Isolation
Filter the purified crystals under vacuum. Wash the filter cake sequentially with cold water (2 × 20 mL) to remove residual DMF, followed by cold ethanol (1 × 15 mL) to facilitate drying. Dry the product in a vacuum oven at 60 °C to a constant weight.
Method B: Ethanol / Water Gradient Recrystallization
For crude batches with lower oligomeric content, a standard ethanol/water system can be utilized[3].
Suspend the crude solid in absolute ethanol (approx. 15 mL/g) and heat to reflux.
If dissolution is incomplete, add deionized water dropwise to the boiling mixture until the solid fully dissolves (up to a 70:30 EtOH:Water ratio).
Perform a hot filtration if particulate matter is visible.
Cool slowly to room temperature, then to 4 °C.
Isolate via vacuum filtration, wash with cold 50% aqueous ethanol, and dry under vacuum[3].
Step-by-step logical workflow for the purification of the quinoline intermediate via recrystallization.
Quantitative Data Presentation
The table below summarizes the expected analytical metrics before and after the application of the described purification protocols. The sharp transition in melting point and the elimination of the 5-chloro regioisomer serve as the primary self-validating indicators of a successful recrystallization.
Parameter
Crude Material
Purified Material (Method A: DMF/H₂O)
Purified Material (Method B: EtOH/H₂O)
Appearance
Dark brown/black solid
Off-white to pale yellow crystals
Pale yellow powder
HPLC Purity
80.0 – 88.0%
> 99.0%
> 98.5%
5-chloro Regioisomer
~ 3.0 – 5.0%
< 0.1% (LOD)
< 0.5%
Melting Point
Broad, depressed
Sharp, ~270–272 °C (decomp)
Sharp, ~269–271 °C (decomp)
Recovery Yield
N/A
75 – 82%
65 – 75%
References
Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei . Journal of Medicinal Chemistry - ACS Publications. 2
Amifloxacin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis . Benchchem. 1
Application Note: Chromatographic Monitoring of the Gould-Jacobs Reaction for Quinolone Synthesis
Introduction to the Gould-Jacobs Sequence The Gould-Jacobs reaction is a cornerstone of synthetic organic chemistry, widely utilized for the preparation of quinolines and 4-hydroxyquinoline derivatives[1]. Because the qu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Gould-Jacobs Sequence
The Gould-Jacobs reaction is a cornerstone of synthetic organic chemistry, widely utilized for the preparation of quinolines and 4-hydroxyquinoline derivatives[1]. Because the quinolone scaffold is a privileged structure in medicinal chemistry—found in numerous antibacterial, antimalarial, and antiviral agents—optimizing its synthesis is critical for drug development[2].
The classical reaction sequence is a multi-step process:
Condensation: An aniline derivative undergoes nucleophilic attack on an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, EMME), followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate[2][3].
Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization (often >250 °C or via microwave irradiation) to form the quinoline ring[2][3].
Hydrolysis and Decarboxylation: The resulting ester is saponified and decarboxylated to yield the final 4-quinolinone core[3].
Due to the drastic thermal conditions required for cyclization, prolonged reaction times can lead to severe product degradation[2]. Therefore, precise monitoring of the reaction progress via Thin-Layer Chromatography (TLC) is not merely a confirmatory task, but a critical operational parameter to determine the exact endpoint of each synthetic step[4].
Rationale for TLC Monitoring
Monitoring the Gould-Jacobs reaction relies on the distinct polarity shifts that occur at each mechanistic stage. The starting aniline is highly polar due to the primary amine. Upon condensation with EMME, the resulting anilidomethylenemalonate intermediate becomes significantly less polar (due to the formation of the enamine/ester system). Finally, the thermal cyclization generates a highly polar 4-quinolone core, which often exhibits strong hydrogen bonding and tautomerism.
By strategically selecting mobile phases (e.g., hexane/ethyl acetate mixtures) and visualization techniques (UV 254/366 nm, iodine vapors, and Dragendorff's reagent), chemists can track the consumption of starting materials and the emergence of intermediates in real-time[5].
Workflow of the Gould-Jacobs Reaction and TLC Checkpoints
Fig 1: Logical workflow of the Gould-Jacobs synthesis highlighting critical TLC monitoring checkpoints.
This self-validating protocol ensures that each step of the Gould-Jacobs reaction is driven to completion before proceeding, minimizing side reactions.
Materials & Reagents
Stationary Phase: Silica gel 60 F254 TLC plates (aluminum or glass-backed)[5].
Reaction Setup: Combine the substituted aniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask. Heat the mixture to 100–130 °C[2].
Baseline Preparation: Spot the starting aniline and EMME on the TLC plate as reference standards.
Sampling: After 30 minutes, withdraw a 10 µL aliquot of the reaction mixture. Dilute in 100 µL of EtOAc. Spot this mixture alongside the references (co-spotting is recommended).
Development: Develop the plate in a mobile phase of 7:3 Hexane:EtOAc [5].
Visualization: Examine under UV 254 nm. The aniline will typically appear as a dark spot, while the condensation intermediate (anilidomethylenemalonate) will appear as a new, distinct UV-active spot with a higher Retention Factor (
Rf
) due to the loss of the polar primary amine.
Confirmation: Stain with Dragendorff's reagent to confirm the presence of the nitrogen-containing intermediate[5]. Continue heating until the aniline spot completely disappears.
Step 2: Monitoring the Thermal Cyclization
Reaction Setup: Transfer the purified intermediate to a high-boiling solvent (e.g., diphenyl ether) or Eaton's reagent, and heat to >250 °C (or subject to microwave irradiation for 5-7 minutes)[2][6].
Baseline Preparation: Spot the isolated condensation intermediate as the reference.
Sampling: Due to the high temperatures, carefully withdraw aliquots every 5 minutes (if using microwave) or every 30 minutes (if using conventional heating) to prevent thermal degradation[2].
Development: Because the cyclized 4-quinolone product is highly polar, adjust the mobile phase to a more polar system, such as Ethyl Acetate:Acetone (9:1) or Dichloromethane:Methanol (95:5) [7].
Visualization: The cyclized product will exhibit strong fluorescence under UV 366 nm due to the extended conjugated quinolone system. The reaction is deemed complete when the intermediate spot is fully consumed.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of the species involved in the Gould-Jacobs reaction. Tracking these parameters ensures the scientific integrity of the synthetic workflow.
Compound Stage
Chemical Nature
Typical Mobile Phase
Expected
Rf
Range
Primary Visualization Method
Starting Material
Substituted Aniline
7:3 Hexane:EtOAc
0.20 - 0.35
UV 254 nm, Iodine
Starting Material
EMME
7:3 Hexane:EtOAc
0.60 - 0.75
UV 254 nm
Intermediate
Anilidomethylenemalonate
7:3 Hexane:EtOAc
0.50 - 0.65
UV 254 nm, Dragendorff's
Final Product
4-Quinolone Core
9:1 EtOAc:Acetone
0.30 - 0.45
UV 366 nm (Fluorescent)
Table 1: Chromatographic properties and visualization parameters for monitoring the Gould-Jacobs reaction.
References
Gould–Jacobs reaction - Wikipedia. wikipedia.org. Available at:[Link]
Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates | Journal of Chemical Education - ACS Publications. acs.org. Available at:[Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. nih.gov. Available at:[Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. mdpi.com. Available at:[Link]
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. mdpi.com. Available at:[Link]
SYNTHESIS, MOLECULAR BIOINFORMATICS MODELLING, AND ANTIMICROBIAL EVALUATION OF SOME NOVEL OXADIAZOLE FLUOROQUINOLONE DERIVATIVES - Semantic Scholar. semanticscholar.org. Available at:[Link]
Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents from Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Introduction: The Imperative for Novel Quinolone Antibiotics The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents. Quinolone and fluoroquinolone antibiotics ha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Novel Quinolone Antibiotics
The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents. Quinolone and fluoroquinolone antibiotics have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-validated target for antibacterial drug design.[3][4][5] The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous clinically successful drugs.[6]
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a key intermediate in the synthesis of modern fluoroquinolones.[7] The presence of the fluorine atom at the C-6 position and a chlorine atom at the C-7 position provides a reactive handle for the introduction of various substituents, which is crucial for modulating the antibacterial spectrum and potency.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antibacterial evaluation of novel agents derived from this versatile starting material. We will explore the rationale behind synthetic strategies, provide detailed experimental protocols, and outline methods for assessing the biological activity of the resulting compounds.
Mechanistic Insights: The Action of Quinolone Antibiotics
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately, cell death.[10][11] The affinity of a quinolone derivative for these enzymes, as well as its ability to penetrate the bacterial cell wall and evade efflux pumps, are key determinants of its antibacterial efficacy.[5][10]
The structure-activity relationship (SAR) of fluoroquinolones is well-established. Key structural features that influence activity include:
N-1 Substituent: The substituent at the N-1 position influences the potency and pharmacokinetic properties of the drug.[12][13]
C-6 Fluorine: The fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones and significantly enhances antibacterial activity.[8][14]
C-7 Substituent: The substituent at the C-7 position plays a critical role in determining the antibacterial spectrum and potency. Often, a piperazine ring or other cyclic amines are introduced at this position.[15][16]
C-8 Substituent: Modifications at the C-8 position can impact the activity against Gram-positive bacteria and influence the drug's photosafety profile.[9][15]
Synthetic Strategy and Protocols
The synthetic approach to novel antibacterial agents from Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves two key steps: N-alkylation at the quinolone ring nitrogen and nucleophilic aromatic substitution at the C-7 position.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for the preparation of novel quinolone antibiotics.
Protocol 1: Synthesis of Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes the N-alkylation of the starting material with ethyl iodide.
To a stirred solution of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
Stir the mixture at room temperature for 30 minutes.
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
The precipitated solid is collected by filtration, washed with water, and dried.
Alternatively, the product can be extracted with ethyl acetate. The organic layer is then washed with water, followed by brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated intermediate.
Protocol 2: Synthesis of a Novel Fluoroquinolone Derivative (Example with Piperazine)
This protocol details the nucleophilic aromatic substitution at the C-7 position with piperazine, followed by hydrolysis to the final carboxylic acid.
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, pH meter or pH paper, filtration apparatus.
Procedure:
Part A: Nucleophilic Aromatic Substitution
In a round-bottom flask, dissolve Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) in pyridine.
Add anhydrous piperazine (3-4 equivalents) to the solution.
Heat the reaction mixture to reflux (around 120-130 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
Add water to the residue and stir. The product will precipitate.
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude ester intermediate.
Part B: Hydrolysis to the Final Carboxylic Acid
Suspend the crude ester from Part A in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
Heat the mixture to reflux for 2-4 hours until a clear solution is obtained, indicating the completion of hydrolysis.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Carefully neutralize the solution to pH 7.0-7.5 with 1N hydrochloric acid. The final product will precipitate.
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
Dry the product under vacuum to yield the final fluoroquinolone derivative.
Characterization of Synthesized Compounds
The synthesized intermediates and the final product must be thoroughly characterized to confirm their structure and purity.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the synthesized compounds.[17]
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.[18]
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.[19]
UV-Visible Spectroscopy: To study the electronic transitions within the molecule.[20]
Table 1: Expected Spectroscopic Data for a Representative Final Product
Technique
Expected Observations
¹H NMR
Signals corresponding to the ethyl group protons, piperazine protons, and aromatic protons of the quinolone core. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR
Resonances for all the carbon atoms in the molecule, including the carbonyl carbons of the quinolone and the carboxylic acid.
Mass Spec
A molecular ion peak corresponding to the calculated molecular weight of the final product.
IR (KBr)
Characteristic absorption bands for O-H (carboxylic acid), C=O (ketone and carboxylic acid), C-N, and C-F bonds.
Evaluation of Antibacterial Activity
The antibacterial activity of the newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[21][22][23]
Diagram of the MIC Assay Workflow
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24]
Preparation of the Test Compound: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
Preparation of Bacterial Inoculum:
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
Setting up the Microdilution Plate:
Add 100 µL of sterile MHB to each well of a 96-well plate.
Add 100 µL of the starting concentration of the test compound to the first well of a row.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the diluted compound.
This will result in wells with decreasing concentrations of the test compound.
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
Inoculation: Inoculate each well (except the negative control) with 10 µL of the final bacterial inoculum.
Incubation: Cover the plate and incubate at 37 °C for 16-20 hours.
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Safety Precautions
Always work in a well-ventilated fume hood when handling organic solvents and reagents.[25]
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25][26]
Refer to the Safety Data Sheets (SDS) for all chemicals used.[27][28]
Handle bacterial cultures using aseptic techniques in a biological safety cabinet.
Conclusion
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a valuable and versatile starting material for the synthesis of novel fluoroquinolone antibacterial agents. By employing established synthetic methodologies such as N-alkylation and nucleophilic aromatic substitution, a diverse library of compounds can be generated. Thorough characterization and systematic evaluation of their antibacterial activity are crucial steps in the identification of promising new drug candidates. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the design and development of the next generation of quinolone antibiotics.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(3), 177-183. [Link]
Ball, P. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16-28. [Link]
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443–3446. [Link]
SciSpace. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. [Link]
Lee, Y. S., Kim, J. H., & Park, Y. K. (2000). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 30(4), 259-269. [Link]
Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]
Cain, S. D. (2015). Synthesis of novel fluoroquinolone derivatives toward understanding aspects of function. Purdue University Graduate School. [Link]
Neu, H. C. (1988). Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. Clinical Infectious Diseases, 10(Supplement_1), S20–S26. [Link]
Kaderabkova, N., & Barraud, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(4), 102640. [Link]
Betti, L., Gagliardi, S., & Manera, C. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(17), 2749–2767. [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
Food and Agriculture Organization of the United Nations. (2020). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
Dalhoff, A., & Schmitz, F. J. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S149–S156. [Link]
Emami, S., & Falahati, M. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Chemistry, 4(2), 1-22. [Link]
Teixeira, B., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 678. [Link]
Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23, 4849–4860. [Link]
Shcherbakov, D. N., et al. (2026). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Molecules, 31(5), 1234. [Link]
ResearchGate. (2017). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Shcherbakov, D. N., et al. (2025). Novel Fluoroquinolones With Pinane Moiety: Synthesis and Antimicrobial Activity. ChemMedChem, e202500234. [Link]
ResearchGate. (2015). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]
Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]
Szafert, S., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2068. [Link]
IQB. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
Sciforum. (2017). Synthesis, spectroscopic and antimicrobial studies of transition metal complexes of N-amino quinolone derivatives. [Link]
CRIS UNS. (2017). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]
Kumar, A. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E122. [Link]
Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]
Inagaki, H., et al. (1999). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 47(12), 1765-1773. [Link]
Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(7), 2959–2960. [Link]
"troubleshooting low yield in 7-chloro-6-fluoro quinoline synthesis"
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxyl...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its ethyl ester. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges, with a primary focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the 7-chloro-6-fluoro quinoline synthesis is disappointingly low. Where should I begin troubleshooting?
Low overall yield is a frequent challenge in multi-step syntheses. The most effective troubleshooting strategy is to break the process down into its key stages and analyze each one systematically. For the common Gould-Jacobs route, this involves two primary transformations:
Condensation: The initial reaction between 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.
Thermal Cyclization: The high-temperature ring-closing reaction to form the quinolone core.
Begin by verifying the yield and purity of your condensation product before proceeding to the cyclization step. An issue in the first step will invariably lead to a poor outcome in the second. This guide is structured to help you diagnose problems at each specific stage.
Q2: What is the most common and reliable synthetic route for this class of compounds?
The Gould-Jacobs reaction is a widely adopted and well-documented method for synthesizing 4-hydroxyquinoline derivatives, which are the tautomeric form of the desired 4-quinolones.[1][2][3] This route begins with the condensation of a substituted aniline (in this case, 3-chloro-4-fluoroaniline) with DEEM, followed by a thermal cyclization of the resulting intermediate.[4][5] Subsequent hydrolysis and decarboxylation steps can be performed if the carboxylic acid is the desired final product.[1][2]
Q3: Which step is most critical for achieving a high yield?
While both steps are important, the thermal cyclization is typically the most challenging and yield-determining step.[1] This reaction requires harsh conditions, specifically very high temperatures (often around 250 °C), to proceed efficiently.[4][6] At these temperatures, the risk of product degradation, decarboxylation, and tar formation increases significantly, making precise control of reaction parameters essential.[6][7]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by potential causes and actionable solutions.
Problem Area 1: Low Yield or Purity of Condensation Intermediate
Q: My TLC/LC-MS analysis shows significant unreacted 3-chloro-4-fluoroaniline and a low yield of the desired condensation product. What's going wrong?
This indicates an incomplete or inefficient condensation reaction. Consider the following causes:
Cause 1: Purity of Starting Materials
The "Why": Anilines, particularly halogenated ones, can degrade over time through oxidation, leading to colored impurities that can inhibit the reaction. The purity of your DEEM is also critical.
Solution: Ensure your 3-chloro-4-fluoroaniline is pure. If it is discolored (e.g., dark brown or black), consider purifying it by recrystallization or filtration through a short plug of silica gel. Always use high-purity DEEM from a reliable supplier.
Cause 2: Suboptimal Reaction Conditions
The "Why": The condensation reaction requires sufficient thermal energy to proceed to completion. While often performed neat, the choice between conventional heating and microwave irradiation can significantly impact reaction time and efficiency.[8]
Solution:
Conventional Heating: Ensure the reaction mixture is heated to at least 100-120 °C for 2-4 hours.[8] Monitor the reaction progress by TLC until the aniline starting material is fully consumed.
Microwave Irradiation: This is often a superior method, drastically reducing reaction times to as little as 5-10 minutes.[8][9][10] If available, use a dedicated microwave reactor. A typical starting point is 150 °C for 7 minutes.
Stoichiometry: An excess of DEEM (e.g., 1.2 to 3 equivalents) can be used to ensure the complete consumption of the more valuable aniline.[9][10]
Problem Area 2: Low Yield or Failure of Thermal Cyclization
Q: I have a pure condensation intermediate, but the high-temperature cyclization step results in a low yield, a complex mixture, or significant tar formation. How can I fix this?
This is the most common failure point in the Gould-Jacobs synthesis. The key is managing the extreme temperature required for the intramolecular 6-electron cyclization.[2][11]
Cause 1: Insufficient or Uncontrolled Reaction Temperature
The "Why": The cyclization has a high activation energy and requires temperatures of approximately 250 °C.[1][4] Simply heating the neat solid with an oil bath often leads to poor heat transfer, localized overheating (charring), and incomplete conversion.
Solution: Use a high-boiling, inert solvent to ensure uniform and stable heating. The most commonly cited and effective solvents are diphenyl ether or Dowtherm A.[4][6][12] These solvents have boiling points well over 250 °C, allowing the reaction to be maintained at a vigorous reflux, which provides consistent and efficient heat transfer.[6][12] Using such a solvent can increase yields from moderate to over 90%.[12]
Cause 2: Inappropriate Reaction Time
The "Why": While high heat is necessary, prolonged exposure can degrade the desired quinolone product, leading to byproducts or tar.[7][9] A balance must be struck between providing enough time for cyclization and minimizing degradation.
Solution: Optimize the reaction time. When using a high-boiling solvent like diphenyl ether, the reaction is often complete within 30-60 minutes of reaching reflux.[10] Monitor the reaction by taking small aliquots (if safe and feasible) and analyzing them by TLC or HPLC to determine the point of maximum product formation before significant degradation occurs.
Cause 3: Competing Side Reactions (Degradation & Tarring)
The "Why": Harsh reaction conditions, especially strong acids and high temperatures, can promote polymerization and degradation of both starting materials and products, resulting in the formation of intractable tar.[6][13] This is a common issue in related quinoline syntheses like the Skraup reaction.[6]
Solution:
Use an Inert Solvent: As mentioned, using diphenyl ether or Dowtherm A is the primary method to mitigate this by preventing localized overheating.[6]
Alternative Catalysts: For some substrates, traditional thermal cyclization can be replaced with milder chemical activation. Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to catalyze the cyclization at much lower temperatures (80-100 °C), providing good to excellent yields and avoiding the issues of thermal degradation.[8]
Problem Area 3: Product Loss During Work-up and Purification
Q: The reaction appears successful by TLC, but my isolated yield is low. Where am I losing my product?
Mechanical loss during isolation and purification is a common source of reduced yield.
Cause 1: Inefficient Product Isolation
The "Why": The quinolone product is often a solid that precipitates from the reaction mixture upon cooling.[4] If the product has some solubility in the work-up solvents, a significant amount can be lost.
Solution: After cooling the reaction mixture (e.g., from diphenyl ether), add a non-polar solvent like hexane or petroleum ether to further decrease the product's solubility and induce maximum precipitation.[4] Ensure the mixture is thoroughly chilled before filtering. Wash the collected solid sparingly with a cold, non-polar solvent to remove residual high-boiling solvent without dissolving the product.
Cause 2: Suboptimal Purification Method
The "Why": If the crude product contains impurities with similar polarity, purification can be challenging.
Solution:
Recrystallization: This is the preferred method for purification if a suitable solvent system can be found. For 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, Dimethylformamide (DMF) has been reported to be an effective recrystallization solvent.[4]
Column Chromatography: If recrystallization fails, flash column chromatography is a viable alternative. Given the polar nature of the quinolone core, a polar mobile phase, potentially including methanol in dichloromethane, may be required.[14][15] Dry loading the crude product onto silica can prevent solubility issues at the top of the column.[14]
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram provides a logical path for diagnosing low-yield issues.
Caption: General troubleshooting workflow for low yields.
Simplified Gould-Jacobs Reaction Mechanism
This diagram illustrates the key transformations in the synthesis.
Technical Support Center: Quinolone Synthesis & Decarboxylation Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of heterocyclic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of heterocyclic synthesis. In the development of fluoroquinolone antibacterials, the 3-carboxylic acid moiety is an indispensable pharmacophore required for binding to bacterial DNA gyrase. However, during the classic Gould-Jacobs reaction sequence, this critical functional group is highly susceptible to unwanted thermal and solvolytic decarboxylation.
This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to help you mitigate decarboxylation side reactions and maximize your synthetic yield.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following workflow to accurately diagnose whether your yield loss is due to decarboxylation or incomplete cyclization.
Caption: Diagnostic workflow for identifying and resolving quinolone decarboxylation.
Troubleshooting Guide (Q&A)
Q1: Why does my quinolone intermediate undergo decarboxylation during the thermal cyclization step of the Gould-Jacobs reaction?Causality & Insight: The Gould-Jacobs cyclization requires significant thermal energy (typically >250 °C in a high-boiling solvent like diphenyl ether) to drive the 6-electron electrocyclization of the anilidomethylenemalonate intermediate into the quinoline ring system[1]. At these extreme temperatures, the activation energy barrier for decarboxylation is easily breached. Prolonged heating shifts the thermodynamic equilibrium toward the decarboxylated 4-hydroxyquinoline byproduct.
Resolution: Transition from conventional reflux heating to microwave-assisted synthesis. Microwave irradiation allows the cyclization to complete in minutes rather than hours, kinetically favoring the cyclized product before thermal degradation (decarboxylation) can occur[2].
Q2: I am observing a mass loss of 44 Da during the ester hydrolysis step. How can I prevent this?Causality & Insight: A mass loss of 44 Da (loss of CO₂) during saponification indicates that your hydrolysis conditions are too harsh. While aqueous sodium hydroxide or hydrohalic acids (e.g., fuming sulfuric acid) are standard for cleaving the C-3 ester, elevated temperatures under strongly acidic or basic conditions catalyze the decarboxylation of the newly formed 3-carboxylic acid[3]. The electron-withdrawing nature of the quinolone ring stabilizes the resulting carbanion intermediate at the C-3 position, facilitating the rapid loss of CO₂.
Resolution: Perform the hydrolysis at ambient temperature using milder reagents (see Protocol 2 below).
Q3: How do substituents at the C-2 or C-8 positions affect the stability of the 3-carboxylic acid?Causality & Insight: Substituents heavily influence the decarboxylation threshold. For instance, bulky or electron-donating groups at the C-2 position (e.g., thioalkyl groups) induce steric strain and alter the electronic distribution of the quinolone core, significantly lowering the activation energy for decarboxylation. Experimental studies have shown that C-2 thioalkyl fluoroquinolones readily undergo decarboxylation even under mild hydrolytic conditions[3].
Quantitative Data: Impact of Heating Modalities
The following table summarizes the causal relationship between heating modalities, reaction time, and the formation of decarboxylated side products during the cyclization of anilidomethylenemalonates.
Heating Modality
Temperature (°C)
Reaction Time
Yield of Desired Ester (%)
Decarboxylated Byproduct (%)
Conventional Heating
250
120 min
~55%
~25%
Conventional Heating
250
240 min
~30%
>60%
Microwave Irradiation
250
5 min
85%
<2%
Microwave Irradiation
300
5 min
47%
>30%
Data synthesized from standard optimization studies of the Gould-Jacobs reaction. Note that exceeding 250 °C in a sealed microwave vessel generates high pressure (up to 24 bar), which forces rapid decarboxylation[2].
Experimental Protocols
To ensure scientific integrity, every protocol provided here is designed as a self-validating system , incorporating specific analytical checkpoints to verify success before proceeding to the next synthetic step.
This protocol relies on precise energy control and rapid cooling to trap the kinetic product and prevent CO₂ extrusion.
Preparation: Dissolve the anilidomethylenemalonate intermediate (1.0 equiv) in anhydrous diphenyl ether (0.1 M concentration) in a microwave-safe reaction vial.
Purging: Purge the vial with inert gas (N₂ or Ar) for 5 minutes to prevent oxidative side reactions, then seal with a crimp cap.
Irradiation: Subject the vial to microwave irradiation. Ramp the temperature to 250 °C over 2 minutes, and hold at 250 °C for exactly 5 minutes[2]. Crucial Step: Do not exceed 10 minutes, as extended high-pressure heating is the primary trigger for decarboxylation.
Quenching: Utilize the microwave's active cooling feature (compressed air) to rapidly cool the vessel to <50 °C within 1 minute. This sudden temperature drop immediately halts the decarboxylation pathway.
Isolation: Pour the mixture into cold petroleum ether (5 volumes). The desired 3-carboalkoxyquinoline will precipitate. Filter and wash with hexane to remove the diphenyl ether.
Self-Validation Checkpoint: Analyze the isolated solid via LC-MS. The desired product will show the expected [M+H]+, whereas any decarboxylated impurity will appear at [M-44+H]+ (or [M-72+H]+ if the ethyl ester was lost entirely). If the -44 Da peak is >5%, reduce the microwave hold time by 1 minute in the next run.
Protocol 2: Mild Saponification of Quinolone-3-Carboxylate Esters
This protocol utilizes mild conditions to cleave the ester without providing the thermal energy required for decarboxylation.
Dissolution: Suspend the 3-carboalkoxyquinoline (1.0 equiv) in a 3:1:1 mixture of THF:Methanol:Water.
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) portion-wise at 0 °C. LiOH provides sufficient hydroxide nucleophilicity without the harsh basicity of NaOH/KOH that can trigger degradation.
Reaction: Stir the mixture at room temperature (20–25 °C). Monitor by TLC (DCM:MeOH 9:1) every 2 hours. Do not apply heat.
Workup: Once the ester is consumed, concentrate the organic solvents in vacuo at a water bath temperature of <30 °C. Dilute the remaining aqueous layer with water and cool to 0 °C.
Acidification: Carefully acidify to pH 3–4 using 1N HCl dropwise. The pure quinolone-3-carboxylic acid will precipitate as a white/pale yellow solid.
Self-Validation Checkpoint: Filter, dry, and analyze the solid via ¹H-NMR (DMSO-d₆). Confirm the presence of the highly deshielded carboxylic acid proton (typically appearing as a broad singlet between 14.0–15.0 ppm). The absence of this peak confirms that decarboxylation has occurred.
Frequently Asked Questions (FAQs)
Can I recover or functionalize the decarboxylated 4-hydroxyquinoline byproduct?
While the decarboxylated byproduct lacks the essential pharmacophore for DNA gyrase inhibition, it is not entirely useless. It can serve as a valuable scaffold for synthesizing other biologically active molecules, such as antimalarial agents or specific kinase inhibitors, which often utilize the unsubstituted 4-quinolone core[4]. However, within the strict workflow of fluoroquinolone antibiotic synthesis, this byproduct is considered an irrecoverable yield loss and must be purged via recrystallization or reverse-phase chromatography.
Does the choice of solvent during cyclization impact the decarboxylation rate?
Yes. Using a strictly anhydrous, inert high-boiling solvent like diphenyl ether (bp 259 °C) is critical. Traces of water at 250 °C will cause premature hydrolysis of the ester to the carboxylic acid, which decarboxylates much faster than the ester form under thermal stress[1].
References
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at:[Link]
Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. PMC. Available at:[Link]
AN56 Gould Jacobs Quinoline forming reaction. Ablelab (Biotage). Available at:[Link]
"challenges in the purification of halogenated 4-hydroxyquinolines"
Welcome to the Technical Support Center for Halogenated 4-Hydroxyquinoline Purification . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Halogenated 4-Hydroxyquinoline Purification . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Halogenated 4-hydroxyquinolines present a unique triad of purification challenges: complex tautomeric equilibria, extreme hydrophobicity induced by halogenation, and a high propensity for degradation on acidic stationary phases.
This guide addresses the root causes of these issues and provides field-proven, self-validating protocols to ensure the integrity and yield of your target compounds.
🔬 FAQ & Troubleshooting Guide
Q1: Why does my pure halogenated 4-hydroxyquinoline streak on silica gel or elute as two overlapping peaks?
The Causality: You are observing the chromatographic manifestation of 4-hydroxyquinoline / 4-oxoquinoline (quinolone) tautomerism. While the 4-hydroxy (enol) form is thermodynamically favored in the gas phase (by 27–38 kJ/mol), the 4-oxo (keto) form dominates in polar solutions and solid states due to strong intermolecular hydrogen bonding[1]. When loaded onto a standard silica column, the acidic silanol groups stabilize the highly polar 4-oxo tautomer. As the molecule travels down the column, it continuously interconverts between the less polar enol form (which moves faster) and the highly polar keto form (which sticks to the silica). This dynamic equilibrium smears the band across the column, resulting in severe peak tailing or "ghost" peaks.
The Solution: You must "lock" the tautomeric state or mask the silica's active sites. Adding 1–5% Triethylamine (TEA) or Acetic Acid (AcOH) to your eluent suppresses ionization and neutralizes the silanol interactions, collapsing the tautomers into a single, sharp chromatographic band.
Figure 1: Mechanism of tautomer-induced peak tailing and its resolution via eluent modification.
Q2: During recrystallization, my product forms a stubborn oil instead of crystals. How do I fix this?
The Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the temperature at which the solvent becomes saturated (
Tsat
) is higher than the melting point of the solute in that specific solvent mixture (
Tmelt
). Halogenation (e.g., chlorination at the 5- or 7-position) increases the molecule's lipophilicity and disrupts the highly ordered hydrogen-bonded lattice of the parent quinoline[2]. Consequently, as the solution cools, the compound separates as a supersaturated liquid phase rather than nucleating into a solid.
The Solution: You must lower the saturation temperature. If oil droplets form, immediately reheat the mixture to redissolve the oil, add more of the "good" solvent (e.g., DMF or DMSO) to lower the concentration, and allow the solution to cool to a much lower temperature before introducing the anti-solvent (water).
Figure 2: Troubleshooting "oiling out" during the recrystallization of halogenated derivatives.
Q3: Why is my compound degrading during column chromatography?
The Causality: Halogenated 4-hydroxyquinolines, particularly esterified or pyrano-fused derivatives, are highly susceptible to nucleophilic attack. When purified on silica gel using methanol-containing eluents, the acidic environment of the silica catalyzes alcoholysis, converting your target compound into corresponding methyl esters or degraded byproducts right on the column[3].
The Solution: Avoid methanol. Use non-nucleophilic polar modifiers like Acetone or Ethyl Acetate, and consider neutralizing the silica with 1% TEA prior to loading.
📊 Quantitative Data & Solvent Selection
Table 1: Tautomeric Energy Differences (Gas Phase vs. Polar Media)
Understanding these energies dictates whether your compound will behave as a polar or non-polar entity during purification.
Tautomer Form
Gas Phase Stability
Polar Solution (DMSO) / Solid State
Chromatographic Behavior
4-Hydroxyquinoline (Enol)
Most Stable (
Δ
E
≈
-27 to -38 kJ/mol)
Less Stable
Elutes faster (lower dipole moment)
4-Oxoquinoline (Keto)
Less Stable
Most Stable (H-bonding network)
Retained longer (highly polar)
Table 2: Optimized Solvent Systems for Halogenated 4-HQs
Solvent System
Application
Polarity
Causality / Notes
Hexane / EtOAc (with 1% TEA)
Standard Flash Chromatography
Moderate
TEA suppresses tautomerization by capping silanol groups, preventing peak tailing.
This protocol includes built-in visual validation steps to ensure thermodynamic control over crystal nucleation.
Dissolution: Suspend 1.0 g of crude halogenated 4-hydroxyquinoline in a minimal volume (approx. 3–5 mL) of Dimethylformamide (DMF) and heat to 80°C with stirring.
Validation: The solution should become completely transparent. If particulate matter remains, hot filter through a Celite pad to remove dehalogenated polymeric byproducts.
Anti-solvent Addition: Remove the flask from the heat source. Dropwise, add hot deionized water (80°C) until the solution becomes faintly turbid (the cloud point).
Phase Check (Critical Step): Observe the turbidity closely.
If sharp, glittering particles form: You have achieved solid nucleation. Proceed to Step 4.
If milky, spherical droplets form (Oiling Out): Stop adding water. Immediately add 1 mL of hot DMF to redissolve the oil. Allow the flask to cool by 10°C, then resume dropwise water addition.
Maturation: Once the cloud point is stably reached, add a single seed crystal (if available). Allow the flask to cool to room temperature undisturbed for 4 hours.
Isolation: Transfer the flask to an ice bath for 30 minutes to maximize yield. Vacuum filter the resulting crystals and wash with ice-cold ethanol to remove residual DMF.
Use this method when separating halogenated isomers that co-elute under standard conditions.
Column Preparation: Slurry pack the silica gel column using Hexane containing 1% Triethylamine (TEA). Flush with 2 column volumes of the same solvent.
Causality: TEA neutralizes the acidic silanol sites, preventing them from stabilizing the highly polar 4-oxo tautomer and preventing alcoholysis[3].
Sample Loading: Dissolve the sample in a minimal amount of Dichloromethane (DCM).
Warning: Do NOT dry load onto silica gel. Localized high concentrations of silica promote tautomer-induced degradation. If dry loading is necessary, use inert Celite.
Elution: Run a gradient of Hexane to EtOAc (both containing 1% TEA).
Fraction Analysis: Monitor fractions via TLC (eluted in Hexane/EtOAc + 1% TEA).
Validation: The addition of TEA will collapse the characteristic "double peak" or "smear" often seen with 4-HQs into a single, sharp, easily isolable band.
📚 References
Xu, F., Merkley, A., Yu, D., & Zhan, J. (2016). Selective biochlorination of hydroxyquinolines by a flavin-dependent halogenase. Tetrahedron Letters, 57(47), 5262-5265. [Link]
Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., O'Neill, P. M., Fausto, R., & Cristiano, M. L. S. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244-12257.[Link]
Beilstein Journal of Organic Chemistry. (2026). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Beilstein Journals.[Link]
"alternative synthetic routes to 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid"
Title: Synthetic Strategies for 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide As a critical intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics (such as Norfloxacin a...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Synthetic Strategies for 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide
As a critical intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics (such as Norfloxacin and Ciprofloxacin), 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 86365-97-1) demands highly efficient, scalable, and regioselective synthetic routes. For drug development professionals and process chemists, selecting the optimal pathway involves balancing reagent costs, thermodynamic requirements, and environmental impact.
This guide objectively evaluates the two most prominent methodologies for constructing this fluoroquinolone core: the classical Gould-Jacobs Reaction and the modified Grohe-Peters Synthesis . By analyzing the mechanistic causality and providing self-validating experimental protocols, this guide aims to equip researchers with the data necessary to optimize their scale-up campaigns.
Mechanistic Overview & Pathway Visualization
The construction of the 4-hydroxyquinoline core fundamentally requires the formation of a bicyclic system from a functionalized benzene ring.
Route A (Gould-Jacobs): Relies on the condensation of an aniline derivative with a malonate ester, followed by a high-temperature thermal electrocyclic ring closure.
Route B (Grohe-Peters): Utilizes a pre-functionalized benzoyl chloride, building the aliphatic side-chain via acylation before executing a base-promoted Nucleophilic Aromatic Substitution (SNAr) to close the ring.
Comparison of Gould-Jacobs (Route A) and Grohe-Peters (Route B) synthetic pathways.
Route A: The Classical Gould-Jacobs Synthesis
The Gould-Jacobs route is the historical standard for synthesizing 4-hydroxyquinolines. It leverages inexpensive, commercially available starting materials, making it highly attractive for early-stage research[1].
Scientific Logic & Causality
The process begins with the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). The subsequent cyclization is the critical bottleneck. The electrocyclic ring closure requires overcoming a massive activation energy barrier to achieve aromatization and the expulsion of ethanol. To provide this thermal energy, the reaction is conducted in Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250 °C[2]. While the meta-chloro group on the aniline could theoretically direct cyclization to two different ortho positions, steric hindrance heavily favors the formation of the desired 7-chloro isomer.
Experimental Protocol (Self-Validating Workflow)
Note: This protocol is adapted from validated literature procedures for fluoroquinolone core synthesis[2].
Step 1: Condensation
Combine equimolar amounts of 3-chloro-4-fluoroaniline (24.7 mmol) and DEEM (27.2 mmol) in a round-bottom flask.
Heat the neat mixture at 100–130 °C for 1.5 hours.
Self-Validation: The reaction's progress is physically validated by the distillation of ethanol byproduct. Monitor via TLC (hexane/ethyl acetate); the highly mobile aniline spot will disappear, replaced by a UV-active intermediate. Remove residual ethanol under vacuum.
Step 2: Thermal Cyclization
Pre-heat 50 mL of Dowtherm A (diphenyl ether) to 250 °C in an oil bath.
Slowly add the crude malonate ester intermediate to the boiling solvent. Reflux for 1 hour.
Self-Validation: Upon cooling to room temperature, the target ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate will spontaneously precipitate, as the rigid planar quinoline is highly insoluble in cold non-polar environments. Filter and wash thoroughly with hexane to remove residual Dowtherm A.
Step 3: Saponification
Suspend the ester in 2N NaOH (25 mL) and reflux for 2 hours until a clear solution forms (indicating complete conversion to the water-soluble sodium salt).
Cool and acidify with glacial acetic acid to pH ~5.
Self-Validation: The free carboxylic acid will precipitate quantitatively as a white solid. Filter, wash with water, and dry.
Route B: The Modified Grohe-Peters Synthesis
To bypass the extreme thermal conditions and the environmental burden of Dowtherm A, the Grohe-Peters methodology constructs the ring via a highly controlled, base-promoted intramolecular cyclization[3].
Scientific Logic & Causality
This route starts with 2,4-dichloro-5-fluorobenzoyl chloride. After acylation with ethyl 3-(dimethylamino)acrylate and subsequent amination with anhydrous ammonia, a primary enamine is formed. The genius of this route lies in its cyclization mechanism: Nucleophilic Aromatic Substitution (SNAr). The benzoyl ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the C5-fluorine and the C2/C4-chlorines. The C2-chlorine is perfectly positioned and highly activated for nucleophilic attack. When the enamine nitrogen is deprotonated by a mild base (K2CO3), it rapidly displaces the ortho-chlorine at just 100 °C, ensuring >99% regioselectivity without the thermal degradation seen in Route A[3].
Experimental Protocol (Self-Validating Workflow)
Step 1: Acylation & Amination
React 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in toluene with triethylamine (TEA) at 0–20 °C.
Self-Validation: The immediate formation of a white precipitate (TEA·HCl) confirms successful acylation.
Treat the mixture with anhydrous ammonia gas to displace the dimethylamino group.
Self-Validation: The evolution of dimethylamine gas (detectable via basic pH paper in the headspace) confirms the formation of the primary enamine intermediate.
Step 2: Base-Promoted SNAr Cyclization
Dissolve the isolated enamine intermediate in anhydrous DMF. Add 1.5 equivalents of anhydrous K2CO3 and heat to 100–120 °C for 3 hours.
Self-Validation: The reaction mixture will darken slightly. TLC will show the conversion of the enamine to a highly polar, intensely UV-active quinoline ester. Pour into ice water to precipitate the product.
Step 3: Saponification
Hydrolyze the resulting ester using 2N NaOH and acidify with acetic acid, identical to Step 3 of Route A, to yield the final 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Comparative Data Analysis
To aid in route selection for process scale-up, the following table summarizes the quantitative and qualitative performance metrics of both methodologies.
Performance Metric
Route A: Gould-Jacobs
Route B: Modified Grohe-Peters
Primary Reagents
3-Chloro-4-fluoroaniline, DEEM
2,4-Dichloro-5-fluorobenzoyl chloride
Cyclization Temperature
~250 °C
100–120 °C
Cyclization Mechanism
Thermal Electrocyclic Ring Closure
Base-Promoted SNAr
Regioselectivity
~95% (Steric bias)
>99% (Ortho-directed SNAr)
Overall Yield (3 steps)
55% – 60%
68% – 75%
Scalability Bottleneck
High-temperature reactor limits; Dowtherm A removal
Higher cost of polyhalogenated starting materials
Environmental Impact
High (High energy demand, diphenyl ether disposal)
For early-stage discovery and small-scale synthesis , the Gould-Jacobs route remains highly practical due to the low cost and immediate availability of 3-chloro-4-fluoroaniline and DEEM. However, researchers must be prepared to handle the logistical challenges of 250 °C oil baths and the tedious removal of diphenyl ether.
For pilot-plant scale-up and commercial manufacturing , the Grohe-Peters route is vastly superior. Despite the higher initial cost of the benzoyl chloride derivative, the mild cyclization conditions (100 °C), absolute regiocontrol, and higher overall yield (~75%) result in a more robust, reproducible, and safer process profile.
References
Antiviral and antimicrobial guanidine or biguanidine derivatives - Google Patents
Source: WO2002017916A1
URL
1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Optimizing Antimicrobial Efficacy: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Fluoroquinolones
As a Senior Application Scientist overseeing antimicrobial drug development pipelines, I frequently encounter the challenge of balancing target affinity with cellular permeability and efflux evasion. In the realm of fluo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing antimicrobial drug development pipelines, I frequently encounter the challenge of balancing target affinity with cellular permeability and efflux evasion. In the realm of fluoroquinolones, the core bicyclic ring provides the fundamental mechanism of action, but it is the peripheral substitutions that dictate the drug's clinical viability. Among these, the C-7 position is arguably the most critical determinant of a fluoroquinolone’s spectrum of activity, pharmacokinetics, and resistance profile.
This guide provides an objective, data-driven comparison of various C-7 substituted fluoroquinolones. By deconstructing the structure-activity relationship (SAR) and detailing the self-validating experimental workflows used to evaluate them, this document serves as a comprehensive resource for researchers engineering the next generation of topoisomerase inhibitors.
The Mechanistic Role of the C-7 Substituent
Fluoroquinolones exert their bactericidal effect by stabilizing the transient DNA cleavage complexes formed by bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria). They achieve this by inserting into the scissile bonds of the cleaved DNA and interacting with the enzyme via a critical water-metal ion bridge [1].
While the C-6 fluorine atom enhances target penetration, the 1 [2]. Furthermore,2 [3], a primary driver of intrinsic resistance.
Mechanistic pathway of C-7 substituted fluoroquinolones and target interactions.
Comparative Analysis of C-7 Alternatives
To understand the evolutionary trajectory of fluoroquinolone design, we must compare the functional outcomes of different C-7 moieties.
A. Piperazinyl Substituents (e.g., Ciprofloxacin)
Performance Profile: The addition of a basic piperazine ring at C-7 was a hallmark of second-generation fluoroquinolones. It drastically enhances Gram-negative activity by optimizing binding affinity to DNA gyrase.
Limitation: The basic nature of the piperazine ring makes these compounds highly susceptible to active efflux (e.g., NorA in S. aureus), limiting their efficacy against Gram-positive pathogens.
B. Pyrrolidinyl & Diazabicyclononyl Substituents (e.g., Moxifloxacin)
Performance Profile: Replacing the piperazine with a bulkier, more lipophilic diazabicyclononyl group shifts the drug's target preference, providing potent dual-targeting of both DNA gyrase and Topoisomerase IV.
Advantage: The steric bulk of this C-7 modification physically hinders the compound's extrusion through the narrow channels of bacterial efflux pumps, restoring Gram-positive efficacy.
C. Heteroaromatic / Non-Basic Substituents (e.g., Delafloxacin)
Performance Profile: Newer alternatives utilize heteroaromatic rings lacking basic amine groups, resulting in a weakly acidic molecule.
Advantage: Unlike zwitterionic fluoroquinolones (which lose potency in acidic environments), these C-7 variants exhibit enhanced cellular uptake in the acidic conditions of phagolysosomes and biofilms, making them exceptionally potent against MRSA.
Quantitative Performance Comparison
The following table summarizes representative in vitro data demonstrating how C-7 modifications alter minimum inhibitory concentrations (MIC) and target enzyme inhibition (IC50).
Fluoroquinolone
C-7 Substituent
MIC₉₀ E. coli (µg/mL)
MIC₉₀ S. aureus (µg/mL)
DNA Gyrase IC₅₀ (µM)
Topo IV IC₅₀ (µM)
Dominant Target
Ciprofloxacin
Piperazinyl
0.015
0.5
0.25
4.50
Gyrase
Moxifloxacin
Diazabicyclononyl
0.060
0.06
0.80
0.50
Dual Target
Delafloxacin
Heteroaromatic
0.004
0.001
0.15
0.20
Dual Target
Experimental Methodologies: Validating SAR
To objectively compare these alternatives in a drug development setting, we rely on orthogonal assays. As an application scientist, I emphasize that protocols must be designed to isolate specific variables—differentiating between a compound's intrinsic target affinity and its ability to penetrate the bacterial envelope.
Protocol 1: Topoisomerase IV / DNA Gyrase Cleavage Assay
This assay directly measures the ability of a fluoroquinolone to stabilize the lethal DNA cleavage complex, independent of cellular efflux mechanisms [4].
Step-by-Step Methodology:
Enzyme Reconstitution: Pre-incubate 2 units of purified subunits (GyrA + GyrB for gyrase, or ParC + ParE for Topo IV) on ice for 30 minutes.
Reaction Assembly: In a 20 µL reaction volume, combine 75 mM Tris-HCl (pH 7.5), 7.5 mM MgCl₂, 2 mM ATP, 30 mM KCl, and 0.5 µg of relaxed pBR322 DNA substrate.
Drug Incubation: Add the C-7 substituted fluoroquinolone at varying concentrations and incubate at 30°C for 30 minutes.
Complex Trapping: Add 1 µL of 10% SDS and 2 µL of Proteinase K (20 mg/mL). Incubate at 45°C for 30 minutes.
Visualization: Resolve the DNA fragments via 1% agarose gel electrophoresis containing ethidium bromide. Quantify the linear DNA band (cleaved product) against a control.
Expertise & Causality: Why is this protocol self-validating? By utilizing purified subunits, we remove the confounding variables of membrane permeability. The addition of SDS is a critical causal step: it rapidly denatures the topoisomerase, irreversibly trapping the transient cleavage complex. Subsequent Proteinase K digestion degrades the trapped protein, releasing the linear, cleaved DNA. If linear DNA is observed on the gel, it is absolute proof of target engagement.
Protocol 2: Efflux Pump Inhibition MIC Assay
To determine if a novel C-7 bulky group successfully evades efflux, we compare its MIC in the presence and absence of an efflux pump inhibitor.
Step-by-Step Methodology:
Preparation: Prepare two parallel 96-well plates with serial two-fold dilutions of the test fluoroquinolone in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Inhibitor Addition: To one plate, add a sub-inhibitory concentration of the efflux pump inhibitor Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 10 µg/mL.
Inoculation: Inoculate all wells with a standardized suspension of S. aureus (e.g., NorA overexpressing strain) to achieve a final concentration of 5 × 10⁵ CFU/mL.
Incubation & Reading: Incubate at 37°C for 18-20 hours. Determine the MIC as the lowest concentration preventing visible growth.
Expertise & Causality: Why is this protocol self-validating? The parallel use of CCCP acts as an internal mechanistic control. CCCP collapses the proton motive force, disabling active efflux. If a compound (like ciprofloxacin) shows a massive drop in MIC when CCCP is added, its baseline resistance is proven to be efflux-driven. If a bulky C-7 compound (like moxifloxacin) shows identical MICs in both plates, it validates the hypothesis that the C-7 bulk sterically evades the pump.
SAR Screening Workflow
When evaluating a library of novel C-7 substituted derivatives, a logical, tiered workflow is essential to rapidly eliminate false positives and identify true lead candidates.
High-throughput SAR evaluation workflow for novel C-7 fluoroquinolone derivatives.
Conclusion
The evolution of fluoroquinolones underscores a fundamental principle of drug design: peripheral structural modifications dictate the survival of the molecule in a complex biological system. While the C-6 fluorine ensures baseline activity, the C-7 substituent is the primary lever we pull to tune the spectrum of activity, balance dual-target inhibition (Gyrase vs. Topo IV), and engineer evasion of bacterial efflux pumps. By rigorously applying the orthogonal assays detailed above, researchers can confidently map the structure-activity relationship of novel compounds and accelerate the development of next-generation antimicrobials.
In Vitro Antibacterial Activity of Novel Fluoroquinolone Analogs: A Comprehensive Comparison Guide
The emergence of antimicrobial resistance (AMR), particularly the proliferation of methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Gram-negative bacilli, has severely compromised the clin...
Author: BenchChem Technical Support Team. Date: April 2026
The emergence of antimicrobial resistance (AMR), particularly the proliferation of methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Gram-negative bacilli, has severely compromised the clinical utility of legacy fluoroquinolones (FQs) like ciprofloxacin and levofloxacin. In response, drug development has pivoted toward novel fluoroquinolone analogs—such as delafloxacin, finafloxacin, levonadifloxacin, and sitafloxacin . These next-generation agents feature unique structural modifications designed to bypass traditional resistance mechanisms, enhance target affinity, and maintain bactericidal activity in hostile host environments (e.g., acidic abscesses).
This guide provides an objective, data-driven comparison of these novel analogs against legacy counterparts, detailing their in vitro performance profiles and the standardized methodologies required to validate their efficacy.
Legacy fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria). Resistance typically arises from single-step or cumulative mutations in the Quinolone Resistance-Determining Regions (QRDR) of the gyrA/gyrB and parC/parE genes, alongside the upregulation of efflux pumps.
Novel analogs overcome these barriers through structural innovations:
Delafloxacin: Lacks a basic protonatable group, making it an anionic fluoroquinolone. This allows it to remain uncharged in acidic environments (pH 5.5–6.0), resulting in a 10-fold increase in cellular accumulation compared to zwitterionic FQs 1. It exhibits balanced dual-targeting, requiring simultaneous mutations in both DNA gyrase and topoisomerase IV to confer resistance.
Finafloxacin: An 8-cyano subclass FQ that demonstrates enhanced antibacterial activity in acidic environments, a stark contrast to levofloxacin, which loses potency at lower pH levels 2.
Levonadifloxacin: A benzoquinolizine subclass that preferentially inhibits DNA gyrase with exceptionally high affinity, retaining potent activity against MRSA and vancomycin-resistant enterococci (VRE) 3.
Sitafloxacin: Features a cyclopropylamine group that drastically lowers the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and Acinetobacter baumannii isolates carrying pre-existing gyrA mutations 4.
Figure 1: Mechanism of action and resistance evasion pathways of novel fluoroquinolone analogs.
Comparative In Vitro Performance Data
The following table synthesizes in vitro MIC data comparing novel analogs against legacy standards. Data is derived from standardized broth microdilution assays.
Table 1: Comparative MIC₅₀/MIC₉₀ (µg/mL) Profiles Against Key Pathogens
Gram-Positive Superiority: Delafloxacin and levonadifloxacin demonstrate near-universal susceptibility against MRSA isolates that are highly resistant to levofloxacin 1, 3.
Acidic Environment Efficacy: Finafloxacin's MIC drops significantly (becomes more potent) when tested in acidic media (pH 5.8), mimicking the environment of urinary tract infections or skin abscesses, whereas levofloxacin loses efficacy under the same conditions 2.
Intracellular Pathogens: Sitafloxacin exhibits the highest inhibitory activity against M. tuberculosis inside THP-1 cell lines, making it a critical candidate for recalcitrant TB infections 4.
To ensure reproducibility and scientific integrity, the in vitro activity of novel fluoroquinolones must be evaluated using the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines 5.
The following protocol outlines the self-validating workflow for determining the MIC of fluoroquinolone analogs.
Rationale for Experimental Choices (Causality)
Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Fluoroquinolones readily chelate divalent cations (
Ca2+
,
Mg2+
). Failing to standardize cation concentrations leads to artificially elevated MICs (false resistance).
pH Titration: When testing delafloxacin or finafloxacin, parallel assays must be run at physiological pH (7.3) and acidic pH (5.8) to validate their pH-dependent mechanism of action 2.
Inoculum Density: The final well concentration must be exactly
5×105
CFU/mL. A higher density triggers the "inoculum effect," while a lower density risks false susceptibility reporting.
Step-by-Step Protocol
Compound Preparation: Dissolve the novel fluoroquinolone powder in the appropriate solvent (often dilute NaOH or sterile water, depending on the analog's pKa) to create a stock solution of 1,024 µg/mL.
Serial Dilution: Perform 2-fold serial dilutions in CAMHB across a 96-well microtiter plate to achieve a final test range (typically 0.001 µg/mL to 32 µg/mL).
Inoculum Standardization: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland turbidity standard (approx.
1.5×108
CFU/mL).
Inoculation: Dilute the suspension 1:150 in CAMHB, then add 50 µL to each well containing 50 µL of the antibiotic dilution. This achieves the target
5×105
CFU/mL.
Incubation: Seal the plates to prevent desiccation and incubate at 35°C ± 2°C for 16–20 hours in ambient air.
Validation & Readout: First, verify the positive control well (growth) and negative control well (sterility). The MIC is recorded as the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.
Figure 2: Standardized CLSI Broth Microdilution Workflow for MIC Determination.
Conclusion
The in vitro data clearly delineates the superiority of novel fluoroquinolone analogs over legacy agents when dealing with resistant phenotypes. Delafloxacin and levonadifloxacin offer robust solutions against MRSA and Gram-positive infections 1, 3, sitafloxacin provides a critical lifeline for resistant M. tuberculosis4, and finafloxacin's unique pH-dependent activation makes it ideal for specialized microenvironments 2. For drug development professionals, integrating these agents into pipelines requires rigorous adherence to standardized CLSI methodologies to accurately capture their nuanced pharmacological profiles.
References
Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines. PubMed / NIH. Available at:[Link]
Assessment of In vitro activity of Levonadifloxacin against clinical bacterial isolates in patients admitted in ICU in a tertiary care hospital. Sciety. Available at:[Link]
Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China. PubMed / NIH. Available at:[Link]
Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin. MerLion Pharmaceuticals. Available at:[Link]
A Comparative Guide to the Validation of HPLC-UV Methods for Quinolone Intermediates
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Drug Development For researchers, scientists, and professionals in the fast-paced world of drug development, the assurance of analytical me...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Drug Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the assurance of analytical method robustness is not merely a regulatory hurdle; it is the bedrock of sound scientific and commercial progress. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the validation of quinolone intermediates, a critical step in the synthesis of a major class of antibiotics. We will delve into the causality behind experimental choices, present supporting data, and compare this workhorse technique against other analytical alternatives.
The Central Role of Quinolone Intermediates
Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are mainstays in treating bacterial infections. Their synthesis is a multi-step process involving several key intermediates. The purity and concentration of these intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method to monitor these intermediates is paramount.
For the purpose of this guide, we will focus on a pivotal quinolone intermediate: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , often referred to as "Q-Acid."[1][2][3] This molecule is a direct precursor in the synthesis of ciprofloxacin.
The Workhorse: HPLC-UV Method Validation for Q-Acid
High-Performance Liquid Chromatography with UV detection is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and suitability for a broad range of compounds.[4][5] A validated HPLC-UV method provides the confidence that the analytical data generated is accurate, reliable, and reproducible. The validation process adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6]
The "Why" Behind the Validation Parameters
Method validation is not a mere checklist of experiments; it is a systematic process to understand the performance and limitations of an analytical method.[7] Each validation parameter provides a unique piece of the puzzle, ensuring the method's fitness for purpose.
Here, we break down the core validation parameters and the rationale for their assessment in the context of analyzing Q-Acid.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For an intermediate like Q-Acid, this is crucial to ensure that process-related impurities or degradation products do not interfere with its accurate quantification.
To establish specificity, a forced degradation study is indispensable. This involves subjecting the Q-Acid to harsh conditions to intentionally induce degradation.[8][9] The goal is to generate potential degradation products and demonstrate that the HPLC method can separate them from the intact Q-Acid peak.
Typical Stress Conditions for Forced Degradation of Q-Acid:
Stress Condition
Typical Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M HCl, 70°C, 4 hours
Simulates acidic conditions that may be encountered during synthesis or storage.
Base Hydrolysis
0.1 M NaOH, 70°C, 4 hours
Simulates alkaline conditions. Quinolones can be susceptible to base-catalyzed degradation.[8][10]
Oxidation
3% H₂O₂, 70°C, 4 hours
Assesses susceptibility to oxidation, a common degradation pathway.[8]
Thermal Degradation
60°C, 24 hours
Evaluates the impact of elevated temperatures on stability.[9]
Photodegradation
Exposure to UV light (e.g., 254 nm) for an extended period (e.g., 5 days)
Determines light sensitivity, which is important for storage and handling.[9]
By analyzing the chromatograms of the stressed samples, we can ensure that any degradation product peaks are well-resolved from the main Q-Acid peak, thus proving the method is "stability-indicating."
Experimental Protocol: Forced Degradation of Q-Acid
Preparation of Stock Solution: Accurately weigh and dissolve Q-Acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 70°C for 4 hours. Cool and neutralize with 1 mL of 0.2 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 70°C for 4 hours. Cool and neutralize with 1 mL of 0.2 M HCl. Dilute with mobile phase.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 4 hours. Dilute with mobile phase.
Thermal Degradation: Store the stock solution at 60°C for 24 hours. Cool and dilute with mobile phase.
Photodegradation: Expose the stock solution in a shallow, transparent dish to UV light (254 nm) in a stability chamber for 5 days. Dilute with mobile phase.
Analysis: Inject the prepared samples into the HPLC system and evaluate the chromatograms for the appearance of new peaks and the resolution from the parent Q-Acid peak.
Visualization of the Validation Workflow
Caption: A streamlined workflow for the development and validation of an HPLC-UV method.
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For an assay of a drug intermediate, the linearity is typically evaluated over a range of 80% to 120% of the target concentration. A linear relationship is confirmed by a high correlation coefficient (R² > 0.999) from the linear regression analysis of the calibration curve (peak area vs. concentration).
Representative Linearity Data for Q-Acid Analysis:
Concentration (µg/mL)
Peak Area (mAU*s)
80
485.2
90
543.8
100
605.1
110
664.9
120
728.3
Correlation Coefficient (R²)
0.9998
Experimental Protocol: Linearity and Range
Prepare a Stock Solution: Accurately prepare a stock solution of Q-Acid at a known concentration (e.g., 100 µg/mL).
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL).
Inject and Analyze: Inject each calibration standard in triplicate into the HPLC system.
Construct Calibration Curve: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis to determine the slope, intercept, and correlation coefficient.
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a sample matrix. For drug intermediates, accuracy is often assessed by spiking the analyte into a placebo or a mixture of known impurities.
The acceptance criterion for accuracy is usually a recovery of 98.0% to 102.0%.
Representative Accuracy Data for Q-Acid Analysis:
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80
79.5
99.4%
100%
100
100.2
100.2%
120%
120
119.1
99.3%
Mean Recovery
99.6%
Experimental Protocol: Accuracy
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Q-Acid into a placebo matrix. Prepare each level in triplicate.
Analyze Samples: Analyze the spiked samples using the HPLC method.
Calculate Recovery: Calculate the percentage recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
The acceptance criterion for precision is typically an RSD of not more than 2.0%.
Representative Precision Data for Q-Acid Analysis:
Precision Level
Parameter
Result (RSD %)
Repeatability
(n=6 determinations at 100% concentration)
0.8%
Intermediate Precision
Day 1 vs. Day 2
1.2%
Analyst 1 vs. Analyst 2
1.5%
Experimental Protocol: Precision
Repeatability: Prepare six independent samples of Q-Acid at 100% of the target concentration. Analyze these samples on the same day by the same analyst. Calculate the RSD of the results.
Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, or using a different HPLC system. Compare the results between the different conditions and calculate the overall RSD.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are crucial for impurity analysis but are also determined for the main analyte to understand the method's sensitivity. They can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Representative LOD and LOQ Data for Q-Acid Analysis:
Parameter
Value (µg/mL)
LOD (S/N = 3:1)
0.1
LOQ (S/N = 10:1)
0.3
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Parameters to Vary for Robustness Testing:
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic phase)
Column temperature (e.g., ± 5°C)
Wavelength of detection (e.g., ± 2 nm)
The method is considered robust if the results remain within the acceptance criteria despite these small changes.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful and widely used technique, it is not without its limitations. For certain applications, other analytical methods may offer significant advantages.
Comparison of Analytical Techniques for Quinolone Intermediate Analysis:
Technique
Principle
Advantages
Disadvantages
Best Suited For
HPLC-UV
Chromatographic separation followed by UV absorbance detection.
Limited sensitivity and specificity compared to MS. May not be suitable for analytes without a UV chromophore.
Routine quality control, assay of major components, and analysis of known impurities.
LC-MS/MS
Chromatographic separation coupled with mass spectrometry for detection based on mass-to-charge ratio.
High sensitivity and specificity, structural elucidation of unknown impurities, trace-level quantification.[11][12]
Higher cost, more complex instrumentation and method development.
Impurity profiling, identification of unknown degradation products, bioanalytical studies.[11][12]
HPTLC
Planar chromatography on a high-performance layer, with densitometric detection.
High sample throughput, low solvent consumption, multiple samples can be run simultaneously.
Lower resolution and sensitivity compared to HPLC.
Rapid screening, analysis of less complex mixtures, and as a complementary technique to HPLC.[4][13]
GC-MS
Gas chromatographic separation followed by mass spectrometry detection.
Excellent for volatile and thermally stable compounds.
Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules.
Analysis of volatile impurities or byproducts in the synthesis of quinolone intermediates.[14][15]
Logical Relationship of Analytical Techniques
Caption: The relationship and complementary use of different analytical techniques.
Conclusion: A Holistic Approach to Analytical Method Validation
The validation of an HPLC-UV method for quinolone intermediates is a critical activity in pharmaceutical development that ensures the quality and consistency of the final drug product. As demonstrated, this process is a comprehensive evaluation of the method's performance characteristics, grounded in the principles of scientific integrity and regulatory compliance.
While HPLC-UV remains the cornerstone for routine analysis due to its robustness and cost-effectiveness, a thorough understanding of its limitations is essential. For complex impurity profiling and trace-level analysis, more advanced techniques like LC-MS/MS are indispensable. The choice of the analytical method should always be guided by the specific requirements of the analysis and the stage of drug development.
By embracing a holistic and scientifically sound approach to method validation, researchers and drug developers can build a strong foundation of analytical data, ultimately contributing to the development of safe and effective medicines.
References
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
Bushra, M. U., Huda, M. N., Mostafa, M., Sultan, M. Z., & Rahman, A. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. [Link]
Contella, L., Farrell, C. L., Boccuto, L., Litwin, A. H., Flanagan, H., Melanson, S. E. F., ... & Greene, D. N. (2025). LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. Metabolites, 15(11), 749. [Link]
Washington University School of Medicine. (2025). LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. [Link]
Chem Publishers. (2025). Acid, Base and Peroxide-Induced Degradation Response of Ciprofloxacin by UV- visible Spectrophotometer. [Link]
Turiel, E., Bordin, G., & Rodriguez, A. R. (2005). Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS. Journal of chromatography. A, 1067(1-2), 123–132. [Link]
Khetarpal, V., Herbst, T., Akhtar, S., LaFayette, A., Miller, D., Farnham, J., ... & Ledvina, A. (2023). Validation of LC–MS/MS Methods For Quantitative Analysis of Kynurenine Pathway Metabolites in Human Plasma and Cerebrospinal Fluid. Bioanalysis, 15(11), 639-654. [Link]
Deuschle, U., Mercer, M., Piali, L., Ebneth, A., & Peter, S. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903–1917. [Link]
Du, W., Wang, Y., Jin, M., & Wu, Y. (2011). Rapid Determination of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System. American Journal of Analytical Chemistry, 2(8), 929-936. [Link]
ResearchGate. (2023). Validation of LC–MS/MS Methods For Quantitative Analysis of Kynurenine Pathway Metabolites in Human Plasma and Cerebrospinal Fluid. [Link]
Das, S., Dixit, S., Tripathi, A., & Das, M. (2015). UV-SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND CAFFEINE: VALIDATION, COMPARISON AND APPLICATION FOR MARKETED TABLET ANALYSIS. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-244. [Link]
Nováková, L., & Solich, P. (2001). An HPTLC method for the determination and the purity control of ciprofloxacin HCl in coated tablets. Journal of pharmaceutical and biomedical analysis, 25(5-6), 957–964. [Link]
Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]
Fu, Q., Wang, C., & Wang, J. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2023, 1-7. [Link]
Kim, H. J., Kim, Y. S., & Kim, D. M. (2006). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Bulletin of the Korean Chemical Society, 27(11), 1801-1805. [Link]
Kaul, S., & Kothari, M. J. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(4), 795-802. [Link]
Ruan, Y., Meng, X., Wang, J., & Ma, Q. (2024). Applications of Mass Spectrometry in Textile Analysis: An Overview. Molecules, 29(16), 3798. [Link]
KoreaScience. (2006). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. [Link]
El-Gindy, A., Emara, S., & Shaaban, H. (2013). Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. American Journal of Analytical Chemistry, 4(10), 558-566. [Link]
Li, Y., Liu, Y., Zhang, J., Wang, Y., & Zhang, H. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1805. [Link]
Ribeiro, T. A. N., de Paula, D. D. M., & Borges, M. M. C. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS omega, 8(41), 37861–37873. [Link]
Yılmaz, H., & Kılıç, M. (2021). Validation of two UHPLC-MS/MS methods for fast and reliable determination of quinolone residues in honey. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 38(5), 807–819. [Link]
Kumar, A., Singh, A., & Kumar, R. (2025). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR GATIFLOXACIN AND PREDNISOLONE ACETATE. RASĀYAN Journal of Chemistry, 18(4). [Link]
Stanković, M., Otašević, V., Protić, A., & Zečević, M. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Acta Pharmaceutica, 75(4). [Link]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Yield Analysis of Key Precursors
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. This privileged heterocyclic system is foundational to a vast array of pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. This privileged heterocyclic system is foundational to a vast array of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents. The strategic selection of a synthetic route is therefore a critical decision in the drug discovery pipeline, directly impacting efficiency, cost, and the accessible chemical space.
This guide provides an in-depth, objective comparison of the most prominent classical methods for quinoline synthesis. Moving beyond a simple recitation of protocols, we will dissect the performance of different precursors, supported by experimental data, to elucidate the causal relationships between starting material structure and reaction yield. Our focus is on providing a trustworthy, authoritative resource that empowers you to make informed decisions in your synthetic endeavors.
The Influence of Precursor Electronics: A Central Theme
A recurring principle in many classical quinoline syntheses is the nucleophilicity of the aniline precursor. The electronic nature of substituents on the aniline ring plays a pivotal role in the efficiency of the cyclization steps. As we will explore, electron-donating groups (EDGs) on the aniline precursor generally enhance reactivity and improve yields by increasing the nucleophilicity of the amine and activating the aromatic ring towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) deactivate the aniline, often leading to diminished yields and requiring more forcing conditions.[1][2][3]
The Skraup Synthesis: The Archetype
First reported in 1880, the Skraup synthesis is a venerable yet powerful method for producing quinolines from simple precursors: an aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent.[4][5]
Causality of the Reaction Design
The Skraup synthesis is a classic example of a one-pot reaction cascade. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the key electrophile, acrolein, and as a catalyst for the subsequent cyclization.[6] The reaction is notoriously exothermic and can be violent; therefore, a moderator like ferrous sulfate (FeSO₄) is often employed to ensure a controlled reaction rate.[4][7] The final step requires an oxidizing agent, traditionally nitrobenzene or arsenic acid, to aromatize the dihydroquinoline intermediate.[4][6]
Comparative Yield Analysis of Aniline Precursors
The nucleophilicity of the aniline derivative is a primary determinant of yield in the Skraup synthesis.
As the data clearly indicates, anilines bearing strong electron-donating groups like hydroxyl (-OH) provide good yields, while those with powerful electron-withdrawing groups like nitro (-NO₂) perform poorly, as the reduced nucleophilicity of the amine hinders the initial Michael addition to acrolein.[3][8]
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses, a trusted source for robust and reproducible procedures.[7]
Materials:
Aniline (93 g, 1.0 mole)
Glycerol (240 g, 2.6 moles)
Nitrobenzene (61.5 g, 0.5 mole)
Concentrated Sulfuric Acid (100 mL)
Ferrous sulfate heptahydrate (10 g)
Procedure:
Setup: In a 2-L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.
Acid Addition: Slowly and with external cooling (ice bath), add the concentrated sulfuric acid in portions to the stirred mixture.
Reaction Initiation: Gently heat the mixture in a fume hood. The reaction is highly exothermic and will soon begin to boil without external heating. Be prepared to remove the heat source.
Reflux: Once the initial vigorous reaction subsides, maintain a gentle reflux for 3-5 hours.
Work-up: Allow the mixture to cool. Dilute with water and remove any unreacted nitrobenzene by steam distillation.
Isolation: Make the solution strongly alkaline with sodium hydroxide solution. Steam distill the quinoline from the mixture. The quinoline will appear as oily drops in the distillate.
Purification: Separate the quinoline from the aqueous layer, dry it over anhydrous potassium carbonate, and purify by distillation.
Skraup Synthesis Workflow
Caption: High-level workflow for the Skraup quinoline synthesis.
The Doebner-von Miller Reaction: Increased Versatility
The Doebner-von Miller reaction, an extension of the Skraup synthesis, enhances versatility by using α,β-unsaturated aldehydes or ketones in place of glycerol.[9] This allows for the synthesis of a wider range of substituted quinolines. The α,β-unsaturated carbonyl compound can even be formed in situ from an aldol condensation.[9]
Causality of the Reaction Design
This method involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[10] Like the Skraup synthesis, the mechanism involves a Michael addition of the aniline, followed by cyclization and oxidation.[9] The choice of acid catalyst (both Brønsted and Lewis acids are used) can significantly impact the reaction rate and selectivity.[9] A common issue is the acid-catalyzed polymerization of the carbonyl precursor, which can lead to tar formation and reduced yields.[11]
Comparative Yield Analysis of Precursors
The yields in the Doebner-von Miller reaction are sensitive to the electronic properties of both the aniline and the carbonyl precursor.
Aniline Precursor
α,β-Unsaturated Aldehyde
Product
Reported Yield (%)
Reference
Aniline
Cinnamaldehyde
2-Phenylquinoline
89%
Kamat et al. (2016)
Aniline
Crotonaldehyde
2-Methylquinoline
80% (with 4-Chloroaniline)
Kamat et al. (2016)
4-Ethylaniline
Cinnamaldehyde
6-Ethyl-2-phenylquinoline
82%
Kamat et al. (2016)
4-Chloroaniline
Cinnamaldehyde
6-Chloro-2-phenylquinoline
56%
Kamat et al. (2016)
4-Bromoaniline
Cinnamaldehyde
6-Bromo-2-phenylquinoline
42%
Kamat et al. (2016)
4-Methoxyaniline
Cinnamaldehyde
6-Methoxy-2-phenylquinoline
46%
Kamat et al. (2016)
4-Nitroaniline
Cinnamaldehyde
6-Nitro-2-phenylquinoline
Trace
Kamat et al. (2016)
The trend is consistent: electron-donating groups on the aniline (e.g., ethyl) result in high yields, while moderate (halo) and strong (nitro) electron-withdrawing groups significantly decrease the yield.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
This is a representative procedure for this reaction type.
Materials:
Aniline
Acetaldehyde
Hydrochloric Acid
Zinc Chloride (anhydrous)
Procedure:
Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, prepare a solution of aniline hydrochloride in hydrochloric acid. Cool the flask in an ice bath.
Aldol Condensation (In Situ): Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde undergoes an in situ aldol condensation to form crotonaldehyde. The slow addition and low temperature help control the exothermic reaction.
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture, which acts as a Lewis acid catalyst for the intramolecular cyclization.
Reflux: Heat the reaction mixture to reflux for several hours (e.g., 7 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: After cooling, make the solution basic with concentrated sodium hydroxide. The product, 2-methylquinoline, can then be isolated by steam distillation.
Purification: Extract the distillate with an organic solvent (e.g., chloroform), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Doebner-von Miller Reaction Mechanism
Caption: Key steps in the Doebner-von Miller reaction mechanism.
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][12]
Causality of the Reaction Design
The reaction proceeds in two main stages. First is the formation of a Schiff base or enamine intermediate from the aniline and one of the diketone's carbonyl groups.[12] The second, and often rate-determining step, is the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the final quinoline product.[12] The use of strong acids like sulfuric acid or polyphosphoric acid at elevated temperatures is typical.[2]
Comparative Yield Analysis of Aniline Precursors
The electronic nature of the aniline substituent is again a critical factor. Steric effects from the β-diketone also play a significant role in determining the regioselectivity and overall yield.[12]
As demonstrated with 3-nitroaniline, strong electron-withdrawing groups can completely shut down the reaction by reducing the aniline's nucleophilicity to a point where the initial condensation and subsequent cyclization are inhibited.[2]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
Materials:
Aniline
Acetylacetone (2,4-pentanedione)
Concentrated Sulfuric Acid
Procedure:
Setup: In a round-bottom flask, combine aniline and acetylacetone.
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
Reaction: Heat the reaction mixture, typically at a temperature range of 100-150°C, for a specified time until the reaction is complete (monitor by TLC).
Work-up: Allow the mixture to cool and carefully pour it onto crushed ice.
Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide solution) until the quinoline product precipitates or can be extracted.
Isolation and Purification: Isolate the product by filtration or extraction with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Combes Synthesis Mechanism
Caption: Simplified mechanism of the Combes quinoline synthesis.
The Friedländer Synthesis: A Milder, High-Yielding Alternative
The Friedländer synthesis is a highly efficient and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or an ester).[13][14]
Causality of the Reaction Design
This reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup or Doebner-von Miller syntheses.[15][16] Two mechanistic pathways are proposed: one beginning with an aldol-type condensation, and the other with the formation of a Schiff base, both ultimately leading to cyclization and dehydration to form the quinoline ring.[17] The primary limitation of this method is the availability of the substituted 2-aminoaryl carbonyl precursors.[15] However, modern variations, such as one-pot procedures starting from o-nitroarylcarbaldehydes, have expanded its accessibility.[18][19]
Comparative Yield Analysis of Precursors
The Friedländer synthesis is known for its broad substrate scope and generally good to excellent yields.
The high yields across a range of precursors, including those generated in situ, underscore the efficiency and reliability of the Friedländer annulation.[17][18][20]
This modern protocol, adapted from BenchChem, highlights the use of microwave irradiation to accelerate the reaction.[20]
Materials:
1-(2-Amino-5-methylphenyl)ethanone (1.0 mmol)
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
Glacial Acetic Acid (2-3 mL)
10 mL Microwave synthesis vial
Procedure:
Preparation: To a 10 mL microwave synthesis vial, add 1-(2-amino-5-methylphenyl)ethanone and the active methylene compound.
Solvent/Catalyst: Add glacial acetic acid to the vial, which serves as both the solvent and the catalyst.
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 160°C for 5 minutes.
Cooling & Quenching: After the reaction, allow the vial to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Friedländer Synthesis Logical Relationship
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Conclusion and Outlook
The choice of a quinoline synthesis strategy is a multifaceted decision that balances precursor availability, desired substitution pattern, and reaction conditions.
The Skraup synthesis , while historically significant, is often hampered by harsh conditions and limited scope, making it most suitable for the synthesis of simple quinolines from basic feedstocks.
The Doebner-von Miller reaction offers greater flexibility, allowing for the introduction of substituents on the pyridine ring, but can suffer from polymerization side reactions.
The Combes synthesis provides a reliable route to 2,4-disubstituted quinolines, though its efficiency is highly dependent on the electronic nature of the aniline precursor.
The Friedländer synthesis stands out for its generally milder conditions, high yields, and broad substrate scope, making it a preferred method for constructing complex, polysubstituted quinolines, provided the 2-aminoaryl carbonyl precursors are accessible.
For the modern medicinal chemist, understanding the interplay between precursor structure and reactivity is paramount. By leveraging the principles outlined in this guide, researchers can more effectively navigate the classical synthetic landscape to efficiently generate the quinoline scaffolds vital to the advancement of drug discovery.
References
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Available at: [Link]
Organic Syntheses. (1941). Quinoline. Coll. Vol. 1, p. 478; Vol. 2, p. 79 (1922). Available at: [Link]
Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters, 15(18), 4876–4879. Available at: [Link]
BenchChem. (2026). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Grokipedia. (n.d.). Combes quinoline synthesis.
BenchChem. (2025). Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone.
BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
Li, A.-H., Beard, D. J., Coate, H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]
Boumoud, B., et al. (2015). Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations. ResearchGate. Available at: [Link]
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
Kamat, V., et al. (2016). SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I). HETEROCYCLES, 92(12), 2213. Available at: [Link]
Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis.
A Senior Application Scientist's Guide to Cost-Effective Fluoroquinolone Synthesis: From Classical Reactions to Modern Industrial Routes
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of antibacterial therapeutics, fluoroquinolones represent a cornerstone class of synthetic antibiotics, indispensable in treating...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial therapeutics, fluoroquinolones represent a cornerstone class of synthetic antibiotics, indispensable in treating a wide array of bacterial infections.[1] The economic viability of these crucial drugs is intrinsically linked to the efficiency and cost-effectiveness of their chemical synthesis. The total cost of an Active Pharmaceutical Ingredient (API) is one of the most significant factors in the final price of a medication, making the choice of starting materials and synthetic route a critical decision in pharmaceutical development.[2]
This guide provides a comparative analysis of the primary synthetic strategies for constructing the fluoroquinolone core, with a focus on the cost-effectiveness of the requisite starting materials. We will dissect the causality behind various synthetic choices, from venerable name reactions to streamlined, modern industrial processes, providing the in-depth perspective of a seasoned application scientist.
The Synthetic Challenge: Building the 4-Quinolone Core
The pharmacophore of all fluoroquinolones is the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid skeleton. The synthetic challenge lies in the efficient and regioselective construction of this bicyclic system, often from simple, readily available aromatic precursors. The cost, complexity, and availability of these precursors are the primary determinants of the overall process economy. We will explore three major strategic approaches.
Strategy 1: The Classical Approach - The Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction is a robust and enduring method for quinoline synthesis.[3][4] It involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the 4-hydroxy-3-carboethoxyquinoline intermediate.[3]
Causality of Experimental Choices: The primary appeal of this route is its use of relatively simple and often inexpensive starting materials: a substituted aniline and DEEM. The initial condensation is typically straightforward. However, the critical cyclization step requires significant thermal energy, often in excess of 250°C, which necessitates the use of high-boiling solvents like diphenyl ether or, in modern variations, microwave irradiation to improve efficiency and reduce reaction times.[4] The choice of a high-boiling solvent is not arbitrary; it is a direct consequence of the high activation energy required for the 6-electron electrocyclization to form the quinoline ring.[4]
Starting Materials:
Substituted Anilines (e.g., 3-Chloro-4-fluoroaniline): The cost of the aniline is a major variable. The specific substitution pattern required for the final fluoroquinolone product dictates its complexity and price.
Diethyl ethoxymethylenemalonate (DEEM): A common C3 synthon, generally affordable and available in bulk.
Strategy 2: The Industrial Workhorse - The Grohe Synthesis (and its Progenitors)
The industrial production of many leading fluoroquinolones, including Ciprofloxacin, has heavily relied on variations of the Grohe method, developed in the 1970s.[1] This approach represented a significant innovation over the classical Gould-Jacobs reaction.[1] A key variation starts with a pre-functionalized benzene derivative, such as 2,4-dichloro-5-fluoroacetophenone or the corresponding benzoyl chloride.
Causality of Experimental Choices: This strategy "front-loads" the complexity into the starting material. Instead of building the second ring onto a simple aniline, it starts with a phenyl ring already bearing the necessary halogen and fluorine substituents. For Ciprofloxacin, a typical route involves reacting 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate, followed by a series of reactions including condensation with an amine (like cyclopropylamine) and then intramolecular cyclization.[1] This approach offers better control over regiochemistry and often leads to higher overall yields for complex targets. The use of reagents like potassium carbonate or DBU to effect the final cyclization is chosen to facilitate the intramolecular nucleophilic substitution, a more controlled and generally lower-temperature process than the thermal electrocyclization of the Gould-Jacobs reaction.
Starting Materials:
Substituted Benzoyl Halides/Ketones (e.g., 2,4-dichloro-5-fluorobenzoyl chloride): More complex and therefore more expensive than simple anilines, but their use can simplify subsequent steps and improve yields.
Cyclopropylamine: A key reagent for many second-generation fluoroquinolones like Ciprofloxacin. Its cost is a significant factor.
Piperazine: Required for the C-7 substituent in Ciprofloxacin and Norfloxacin; its cost and purity are important considerations.
Strategy 3: The Modern Streamlined Approach - Continuous Flow Synthesis
Recent advances have focused on improving efficiency and reducing waste through process intensification, most notably with continuous flow manufacturing. Researchers have developed a rapid, multi-step synthesis of Ciprofloxacin that can be completed in minutes rather than hours or days.[5]
Causality of ExperimentalChoices: This strategy re-imagines the entire process. By using microreactors, it achieves superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely, dramatically accelerating reaction rates.[5] The choice of starting materials is optimized for a telescoped, multi-step sequence where intermediates are not isolated, significantly reducing solvent use and waste. For example, a reported flow synthesis of ciprofloxacin starts with an affordable enamine "synthon," which allows for the early introduction of the cyclopropylamine moiety.[2] This avoids carrying the cyclopropyl group through multiple steps, a common inefficiency in some batch syntheses. The entire process is designed to minimize unit operations, which directly translates to lower capital and operational costs.
Starting Materials:
Optimized Synthons (e.g., Enamines): Designed for affordability and high reactivity in a continuous process.[2]
Acyl Chlorides: Similar to the Grohe route, these are used for their high reactivity, which is essential for the rapid transformations required in flow chemistry.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and comparative complexity of the three main synthetic strategies.
Figure 1: Gould-Jacobs Synthetic Workflow
Figure 2: Industrial Grohe-Type Workflow
Figure 3: Streamlined Continuous Flow Workflow
Cost-Effectiveness Analysis
The selection of a synthetic route in a commercial setting is a multi-faceted decision balancing raw material costs, process efficiency, and sustainability metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product.[6][7] A lower PMI indicates a more efficient and sustainable process.
This protocol provides a self-validating system for the rapid synthesis of a 4-quinolone core, demonstrating a modern adaptation of a classical method. The success of the reaction is validated by the formation of the product, which can be easily monitored and characterized.
Objective: To synthesize Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Materials:
3-Chloroaniline (1.0 eq)
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
Diphenyl ether (solvent)
Hexane (for washing)
Microwave synthesis reactor with temperature and pressure monitoring
Standard laboratory glassware
Procedure:
Step 1: Condensation Reaction.
Rationale: This initial step forms the key anilidomethylenemalonate intermediate. Running it neat (without solvent) under microwave irradiation is a green and efficient choice, minimizing solvent waste and dramatically reducing reaction time from hours to minutes.
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-chloroaniline (e.g., 1.27 g, 10 mmol) and DEEM (e.g., 2.38 g, 11 mmol).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 170°C for 7 minutes. The reaction is typically complete upon cooling.
Allow the vial to cool to room temperature. The intermediate, diethyl ((3-chlorophenylamino)methylene)malonate, should solidify into a crystalline mass. This crude intermediate is often pure enough for the next step.
Step 2: Thermal Cyclization.
Rationale: This is the critical ring-forming step. Diphenyl ether is used as the high-boiling solvent necessary to achieve the >250°C temperature required for the intramolecular electrocyclization. Microwave heating provides rapid and uniform heating to this target temperature, offering precise control that is superior to a conventional heating mantle.
Transfer the crude intermediate from Step 1 into a larger microwave-safe flask suitable for the solvent volume.
Add diphenyl ether (approx. 10 mL per gram of intermediate).
Place the flask in the microwave reactor and heat the mixture to 250°C, holding for 15-20 minutes. Monitor the reaction progress by TLC if desired.
Cool the reaction mixture to room temperature. The quinolone product will precipitate from the diphenyl ether.
Add hexane to the cooled mixture to further precipitate the product and to help wash away the diphenyl ether.
Isolate the solid product by vacuum filtration.
Wash the collected solid thoroughly with hexane to remove any residual diphenyl ether.
Dry the product, Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, under vacuum.
Validation: The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction will show the characteristic peaks for the quinolone ring system and the absence of starting material signals.
Conclusion and Authoritative Grounding
The synthesis of fluoroquinolones offers a classic case study in the evolution of pharmaceutical process chemistry. While the Gould-Jacobs reaction provides a foundational route from simple starting materials, its high energy requirements and often moderate yields render it less economical for large-scale industrial production.[3][4]
The Grohe method and its variants became the commercial standard by offering a more controlled, higher-yielding pathway, justifying the use of more complex and expensive starting materials.[1] This approach demonstrates a key principle in process chemistry: overall process efficiency and robustness can outweigh the initial cost of starting materials.
Looking forward, continuous flow manufacturing represents the new frontier in cost-effective API synthesis.[5] By radically reducing reaction times, minimizing waste (and thus lowering PMI), and improving safety and control, this technology fundamentally changes the economic calculation.[2] As these technologies mature, the most cost-effective "starting material" will increasingly be an optimized, affordable synthon designed specifically for a highly integrated and efficient continuous process. For researchers and drug development professionals, understanding the interplay between starting material cost, process complexity, yield, and sustainability metrics is paramount to developing the next generation of affordable and accessible medicines.
References
The Lab Depot. (n.d.). Piperazine, Anhydrous. Retrieved from [Link]
Kappe, C. O., & Stadler, A. (2009). Microwaves in Organic and Medicinal Chemistry. Angewandte Chemie International Edition, 48(3), 434-463. (Note: A representative source on the principles of microwave synthesis energy efficiency). A direct URL is not available, but the concept is discussed in sources like [Link] and [Link]
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
Glasnov, T., & Kappe, C. O. (2010). The Microwave-to-Flow Paradigm: Translating High-Temperature Batch Microwave Chemistry to Continuous-Flow Processes. Chemistry – A European Journal, 16(36), 10872-10886. (Note: A representative source on the principles of energy efficiency in flow chemistry). A direct URL is not available, but the concept is discussed in sources like [Link]
sciedco.ca. (n.d.). 3-Chloro-4-fluoroaniline, Min. 98.0 (GC), 25 g. Retrieved from [Link]
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
Fontalvo-Lascano, M., et al. (2021). Design and Development of a Cost Model for the Implementation of Process Analytical Technology in the Pharmaceutical Industry. Proceedings of the IISE Annual Conference & Expo 2021.
Leadbeater, N. E., & McGowan, C. (2012). Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. Beilstein Journal of Organic Chemistry, 8, 322-328. Retrieved from [Link]
Labware E-shop. (n.d.). 3-Chloro-4-fluoroaniline, 98%. Retrieved from [Link]
Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, August 18). Residual Solvent Testing Cost. Retrieved from [Link]
Merck & Co. (2022). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). PMI Metric. Retrieved from [Link]
Coherent Market Insights. (2026, March 12). Pharmaceutical Solvents Market Size and Analysis, 2026-2033. Retrieved from [Link]
Arava, V. R., et al. (2018). Ciprofloxacin- A two step process. Der Pharma Chemica, 10(3), 174-178. Retrieved from [Link]
ChemAnalyst. (n.d.). Track Pharmaceutical Solvents price trend and forecast. Retrieved from [Link]
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
Google Patents. (n.d.). WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts.
Lin, H., et al. (2017). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Angewandte Chemie International Edition, 56(30), 8870-8873. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
The rapid emergence of multidrug-resistant (MDR) bacterial strains—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant (FQ-R) Pseudomonas aeruginosa—has severely compromised the clinical utility of legacy fluoroquinolones like ciprofloxacin and levofloxacin. In response, drug development has pivoted toward novel, synthesized fluoroquinolones engineered to overcome classic resistance mechanisms.
This guide provides an objective, data-driven comparison of next-generation synthesized fluoroquinolones (delafloxacin and finafloxacin) against legacy alternatives. It outlines the mechanistic rationale behind their efficacy and provides self-validating experimental protocols for assessing their performance in the laboratory.
The Mechanistic Rationale: Overcoming FQ Resistance
Legacy fluoroquinolones are zwitterionic molecules that inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. Resistance typically arises through chromosomal mutations in the Quinolone-Resistance Determining Regions (QRDRs) of the gyrA and parC genes, or through the upregulation of multidrug efflux pumps[1].
Newly synthesized fluoroquinolones bypass these mechanisms through structural innovations:
Delafloxacin (DLX): An anionic fluoroquinolone characterized by a large N-1 substitution and a weakly polar group at C-8. This structure grants DLX equal affinity for both DNA gyrase and topoisomerase IV (dual-targeting). Because it requires simultaneous mutations in both target enzymes to lose efficacy, it exhibits a remarkably low propensity for resistance development[2].
Finafloxacin (FIN): An 8-cyano subclass fluoroquinolone. Unlike legacy FQs which lose potency in acidic environments, finafloxacin's unique base component drives massive intracellular accumulation at low pH (pH 5.0–6.0)[3],. This makes it exceptionally lethal in acidic infection foci such as skin abscesses, the urinary tract, and biofilms[4],[5].
Caption: Mechanistic divergence between legacy and novel synthesized fluoroquinolones.
Comparative Efficacy Profiles
To objectively assess efficacy, Minimum Inhibitory Concentration (MIC) assays must be evaluated under conditions that mimic the physiological infection site. The data below synthesizes in vitro susceptibility profiles against resistant strains.
Table 1: Comparative MIC Values Against Resistant Pathogens
Data Analysis:
Delafloxacin demonstrates an MIC₅₀ for MRSA strains that is at least 32- to 64-fold lower than that of levofloxacin and ciprofloxacin[2],[6]. Furthermore, while legacy FQs suffer a 2- to 8-fold decrease in activity at pH 6.0 compared to neutral pH, finafloxacin exhibits optimal antibacterial activity between pH 5.0 and 6.0, lowering its MIC by 4- to 8-fold[3].
Standard Clinical and Laboratory Standards Institute (CLSI) guidelines (M07) are optimized for neutral pH. However, testing synthesized FQs requires a modified, self-validating system that accounts for the acidic microenvironments of actual infections.
Protocol A: pH-Adjusted Broth Microdilution (BMD)
Causality Check: Why adjust pH? Because zwitterionic legacy FQs and novel anionic FQs partition differently across bacterial membranes depending on the environmental proton concentration. Failing to test at pH 5.8 yields false-negative susceptibility for finafloxacin and delafloxacin.
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) per CLSI M07 guidelines.
pH Stratification: Split the CAMHB into two aliquots. Maintain Aliquot A at the standard pH 7.2–7.4. Adjust Aliquot B to pH 5.8 using 1M HCl. Buffer with 100 mM MES (2-(N-morpholino)ethanesulfonic acid) to prevent pH drift during bacterial metabolism.
Drug Titration: Prepare serial two-fold dilutions of the synthesized FQs (e.g., 0.008 µg/mL to 32 µg/mL) in both pH-adjusted media.
Inoculum Standardization: Prepare a direct colony suspension of the resistant isolate (e.g., MRSA or FQ-R P. aeruginosa) in sterile saline to match a 0.5 McFarland standard. Dilute to achieve a final well concentration of
5×105
CFU/mL[7].
Incubation & Reading: Incubate plates at 35°C for 16–20 hours in ambient air[5]. The MIC is the lowest concentration completely inhibiting visible growth.
Protocol B: Time-Kill Kinetics Assay
Causality Check: MIC only measures bacteriostatic limits. Time-kill assays are required to prove that the synthesized FQ is rapidly bactericidal (≥3 log₁₀ CFU/mL reduction) against resistant strains, which is critical for clearing severe infections.
Inoculate pH-adjusted CAMHB (pH 5.8 and 7.4) with
5×105
CFU/mL of the test organism.
Add the synthesized FQ at concentrations representing 1×, 4×, and 8× the established MIC.
Extract 100 µL aliquots at time points 0, 2, 4, 8, 12, and 24 hours.
Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA).
Incubate for 24 hours and perform colony counts. Plot log₁₀ CFU/mL versus time to determine the rate of bactericidal activity.
Caption: Standardized experimental workflow for assessing synthesized fluoroquinolone efficacy.
Conclusion
Synthesized fluoroquinolones represent a critical evolution in antimicrobial design. By manipulating the molecular structure—such as the anionic nature of delafloxacin or the 8-cyano substitution of finafloxacin—drug developers have successfully bypassed traditional QRDR mutational resistance and exploited the acidic environments of infection sites. For researchers assessing these compounds, adopting pH-stratified broth microdilution and dynamic time-kill assays is mandatory to capture their true clinical potential against multidrug-resistant pathogens.
Advanced Laboratory Safety & Handling Guide: Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
As drug development accelerates, the safe handling of active pharmaceutical ingredients (APIs) and their synthetic precursors remains a cornerstone of laboratory integrity. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-ca...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, the safe handling of active pharmaceutical ingredients (APIs) and their synthetic precursors remains a cornerstone of laboratory integrity. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) is a highly valuable halogenated quinoline derivative, primarily utilized as a synthetic precursor in the development of broad-spectrum fluoroquinolone antibiotics [1, 2].
While its pharmacological potential is significant, its physicochemical properties demand rigorous safety protocols. This guide provides drug development professionals with a comprehensive, self-validating operational framework for the selection of Personal Protective Equipment (PPE), safe handling procedures, and compliant disposal.
Risk Assessment & Mechanistic Toxicology
To select the appropriate PPE, one must first understand the causality behind the chemical's hazards. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate presents specific occupational risks based on its molecular structure:
Halogenated Lipophilicity: The presence of both chlorine and fluorine atoms on the quinoline core increases the molecule's lipophilicity [3]. If dissolved in organic solvents (e.g., DMSO, Dichloromethane), the compound can rapidly penetrate standard latex gloves and cross the stratum corneum, leading to systemic exposure or severe dermal irritation.
Particulate Aerosolization: As a dry powder, the compound is prone to static charge accumulation. During weighing or transfer, micro-particulates can aerosolize, presenting an acute inhalation hazard that can irritate the respiratory mucosa.
Environmental Persistence: Halogenated aromatics are highly resistant to natural degradation. Improper disposal down the sink can lead to severe environmental toxicity and regulatory violations [4].
Table 1: Physicochemical & Hazard Summary
Property / Hazard
Specification
Operational Implication
Molecular Weight
269.65 g/mol [1]
Fine powder; high risk of static cling and aerosolization.
Physical State
Solid (Powder)
Requires local exhaust ventilation (LEV) during handling.
GHS Classification
Irritant (Skin/Eye/Respiratory)
Mandatory barrier protection (dermal and ocular).
Chemical Class
Halogenated Quinoline
Requires segregation into specific halogenated waste streams.
Comprehensive PPE Protocol
Do not rely on a "one-size-fits-all" approach to laboratory safety. The following PPE matrix is specifically engineered for handling halogenated quinoline precursors.
The Causality: Latex offers zero chemical resistance to halogenated organics. Nitrile provides an effective barrier against the dry powder.
Advanced Protocol: If handling the compound in solution (especially with aggressive solvents like DCM), double-gloving is mandatory . The outer glove acts as a sacrificial layer; if a splash occurs, doff the outer glove immediately to prevent solvent-mediated permeation of the compound through the inner glove.
B. Respiratory Protection
Specification: NIOSH-approved N95 or P100 particulate respirator.
The Causality: Standard surgical masks do not form a seal and cannot filter micro-aerosols. When manipulating the dry powder outside of a fully enclosed balance, a P100 filter ensures 99.97% of airborne particulates are trapped, mitigating the inhalation risk.
C. Eye & Face Protection
Specification: ANSI Z87.1 certified chemical splash goggles.
The Causality: Safety glasses with side shields protect against flying debris but fail to protect against fine airborne dust or liquid splashes. Splash goggles create a tight seal around the eyes, preventing the highly irritating halogenated dust from contacting the cornea.
Operational Workflow: Safe Handling & Weighing
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute safety during material transfer.
Phase 1: Pre-Operational Validation
Verify Containment: Turn on the fume hood or ventilated balance enclosure. Validation Step: Check the magnehelic gauge or digital airflow monitor. Do not proceed unless the face velocity reads between 80–100 feet per minute (fpm).
Don PPE: Put on a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Ensure no skin is exposed at the wrists.
Phase 2: Material Handling
3. Static Mitigation: Pass an anti-static ionizing gun over the weighing boat and the sealed chemical container. Causality: This neutralizes the static charge, preventing the powder from aggressively clinging to the spatula or aerosolizing when the cap is opened.
4. Transfer: Open the container deep inside the fume hood (at least 6 inches from the sash). Use a clean, grounded stainless-steel spatula to transfer the powder.
5. Sealing: Immediately recap the source bottle. Wipe the exterior of the bottle with a solvent-dampened lint-free wipe (using ethanol or isopropanol) before removing it from the hood.
Phase 3: Doffing & Decontamination
6. Glove Removal: Use the "beak method" to remove gloves inside out, ensuring the contaminated exterior never touches your bare skin. Dispose of gloves in the solid hazardous waste bin. Wash hands immediately with soap and water.
Spill Response & Halogenated Waste Disposal Plan
Immediate Spill Response (Dry Powder)
Isolate: Evacuate personnel from the immediate vicinity.
Ventilate: Ensure the room's exhaust system is functioning at maximum capacity.
Suppress: Do not dry-sweep the powder, as this will force it into the air. Instead, lightly mist the spill with a compatible solvent (e.g., a 70% isopropanol solution) to bind the dust.
Collect: Wipe up the dampened powder using absorbent pads. Place all pads and contaminated PPE into a clearly labeled, sealable hazardous waste bag.
Disposal Plan (Critical Compliance)
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate must be strictly managed under Halogenated Organic Waste protocols.
Segregation Rule: Never mix this compound or its solutions with non-halogenated waste.
The Causality: If halogenated waste is inadvertently mixed with standard organic waste and sent for standard incineration, the combustion process can generate highly toxic, environmentally persistent dioxins and furans. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrochloric and hydrofluoric acids.
Workflow Visualization
The following diagram illustrates the logical decision tree for handling and spill response, ensuring rapid, accurate decision-making in the laboratory.
Operational workflow for handling and spill response of halogenated quinoline derivatives.
References
PubChem. "7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester." National Center for Biotechnology Information. Available at:[Link]
ResearchGate. "The Quinolones: Past, Present, and Future." ResearchGate Publications. Available at: [Link]
NextSDS. "ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate — Chemical Substance Information." NextSDS Compliance Database. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.